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Propioin

Cat. No.: B1679642
CAS No.: 4984-85-4
M. Wt: 116.16 g/mol
InChI Key: SKCYVGUCBRYGTE-UHFFFAOYSA-N
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Description

4-hydroxyhexan-3-one is a hexanone that is hexan-3-one substituted by a hydroxy group at position 4. It is a secondary alcohol, a secondary alpha-hydroxy ketone and a hexanone.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2 B1679642 Propioin CAS No. 4984-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxyhexan-3-one
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InChI

InChI=1S/C6H12O2/c1-3-5(7)6(8)4-2/h5,7H,3-4H2,1-2H3
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InChI Key

SKCYVGUCBRYGTE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID40863474
Record name 4-Hydroxyhexan-3-one
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Molecular Weight

116.16 g/mol
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CAS No.

4984-85-4
Record name 4-Hydroxy-3-hexanone
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxyhexan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Molecular Overview

4-Hydroxyhexan-3-one, also known by its common synonym propioin, is an aliphatic α-hydroxy ketone (or acyloin).[1][2] Its structure features a secondary alcohol group positioned on the carbon atom alpha to a ketone carbonyl group. This specific arrangement of functional groups imparts a unique and versatile chemical reactivity, distinguishing it from simple ketones or alcohols. The proximity of the hydroxyl and carbonyl groups facilitates intramolecular interactions and enables characteristic reactions such as tautomerism to enediol intermediates and specific rearrangements.[3][4]

This guide provides a comprehensive analysis of the chemical properties, spectroscopic profile, and reactivity of 4-hydroxyhexan-3-one, offering field-proven insights and experimental context for its application in research and development.

Key Identifiers:

  • IUPAC Name: 4-hydroxyhexan-3-one[1]

  • Synonyms: this compound, 4-Hydroxy-3-hexanone, Ethyl α-hydroxypropyl ketone[1][5][6]

  • CAS Number: 4984-85-4[1][7][8]

  • Molecular Formula: C₆H₁₂O₂[1][7]

  • Molecular Weight: 116.16 g/mol [1][7][8]

  • Chemical Structure:

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are fundamental for the identification, purification, and handling of 4-hydroxyhexan-3-one.

Physicochemical Properties

The compound exists as a liquid at room temperature and is classified as a flammable liquid.[1][8] Its solubility in alcohol and moderate solubility in water are consistent with its structure, which contains both polar functional groups and a nonpolar alkyl chain.[9]

PropertyValueSource(s)
Appearance Liquid[8]
Boiling Point 167 °C at 760 mmHg[9][10]
63-65 °C at 15 mmHg (336-338 K at 0.02 bar)[11]
Melting Point -3.75 °C (estimate)[10]
Density 0.95 g/cm³[10]
Flash Point 54 °C (129.2 °F)[8][10]
Refractive Index 1.423 - 1.434 at 20-21 °C[9][10]
Vapor Pressure 0.701 mmHg at 25 °C (estimate)[9]
Water Solubility 9.95 x 10⁴ mg/L at 25 °C (estimate)[9]
LogP (o/w) 0.72 (estimate)[9]
Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of 4-hydroxyhexan-3-one.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by two prominent absorption bands corresponding to its functional groups. A strong, broad band appears in the region of 3400-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption peak is observed around 1710-1725 cm⁻¹, characteristic of the C=O stretching of an aliphatic ketone. The NIST/EPA Gas-Phase Infrared Database provides a reference spectrum for this compound.[6]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 116. The fragmentation pattern is dominated by cleavage alpha to the carbonyl group. Key fragments observed in its mass spectrum include prominent peaks at m/z 59 and 57, corresponding to the [CH(OH)CH₂CH₃]⁺ and [C(=O)CH₂CH₃]⁺ ions, respectively.[1][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. The expected signals are: a triplet from the methyl protons of the ethyl group adjacent to the carbonyl, a quartet from the corresponding methylene protons, a multiplet for the methine proton attached to the hydroxyl group, a multiplet for the methylene protons of the propyl group, and a triplet for the terminal methyl protons of the propyl group. The proton of the hydroxyl group typically appears as a broad singlet, the chemical shift of which is concentration and solvent dependent.

    • ¹³C NMR: The carbon NMR spectrum will show six distinct signals. The most downfield signal corresponds to the carbonyl carbon (C=O) around 210-215 ppm. The carbon bearing the hydroxyl group (-CHOH) appears in the 70-75 ppm range. The remaining four signals in the upfield region (approx. 10-40 ppm) correspond to the four distinct aliphatic carbons.

Chemical Reactivity and Synthetic Utility

The chemistry of 4-hydroxyhexan-3-one is governed by the interplay between its ketone and α-hydroxyl functionalities.

Tautomerism and Redox Behavior: The Acyloin Character

A defining feature of α-hydroxy ketones is their ability to undergo keto-enol tautomerism in the presence of a base to form an enediol intermediate.[3] This intermediate is highly susceptible to oxidation.

Caption: Tautomerism and oxidation pathway of 4-hydroxyhexan-3-one.

This transformation is the reason 4-hydroxyhexan-3-one, despite being a ketone, gives a positive result with mild oxidizing agents like Tollens' reagent (ammoniacal silver nitrate) and Fehling's solution, which are classical tests for aldehydes.[2][3] The enediol intermediate, being electron-rich, is readily oxidized to the corresponding α-diketone, hexane-3,4-dione.[3]

Experimental Protocol: Tollens' Test for α-Hydroxy Ketones

  • Reagent Preparation: Prepare Tollens' reagent by adding 2 drops of 5% NaOH solution to 2 mL of 5% silver nitrate (AgNO₃) solution. A precipitate of silver oxide will form. Add 2% ammonia (NH₄OH) solution dropwise, with shaking, until the precipitate just dissolves. Caution: Tollens' reagent must be prepared fresh and should not be stored, as it can form explosive silver fulminate.

  • Reaction: Add 3-5 drops of 4-hydroxyhexan-3-one to the freshly prepared Tollens' reagent in a clean test tube.

  • Observation: Gently warm the mixture in a water bath (approx. 60 °C) for a few minutes.

  • Positive Result: The formation of a silver mirror on the inner wall of the test tube or a black precipitate of metallic silver indicates a positive test, confirming the reducing nature of the α-hydroxy ketone.

Oxidation and Reduction
  • Oxidation: Beyond qualitative tests, the secondary alcohol can be selectively oxidized to a ketone using stronger oxidizing agents, leading to the formation of hexane-3,4-dione. More specialized methods, such as copper(I)-catalyzed oxidation using oxygen as the oxidant, have been developed for the efficient synthesis of α-dicarbonyl compounds from α-hydroxy ketones.[13]

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction yields hexane-3,4-diol, a vicinal diol. The stereochemical outcome of this reduction can be influenced by the choice of reagent and reaction conditions.

α-Ketol Rearrangement

Under acidic, basic, or thermal conditions, 4-hydroxyhexan-3-one can undergo the α-ketol (or acyloin) rearrangement.[4][14] This reaction involves a 1,2-migration of an alkyl group from the hydroxyl-bearing carbon to the carbonyl carbon. The reaction is reversible, and the equilibrium favors the more thermodynamically stable isomer.[4] For 4-hydroxyhexan-3-one, this could potentially lead to the formation of 3-hydroxyhexan-4-one, though the relative stability would dictate the position of the equilibrium.

Catalytic Dehydration

A synthetically and industrially significant reaction is the catalytic dehydration of 4-hydroxyhexan-3-one to produce 4-hexen-3-one, an α,β-unsaturated ketone used as a flavoring agent.[15][16] This reaction is typically performed at high temperatures (200-450 °C) using solid acid catalysts.[16]

dehydration start 4-Hydroxyhexan-3-one product 4-Hexen-3-one start->product Catalyst (e.g., WO₃/ZrO₂-SiO₂) Δ (200-450 °C) water H₂O

Caption: Catalytic dehydration of 4-hydroxyhexan-3-one.

Experimental Protocol: Conceptual Dehydration Workflow This protocol is a conceptual workflow based on patent literature and should be adapted with rigorous safety and process controls.[16]

  • Catalyst Bed Preparation: A packed-bed reactor is loaded with a solid acid catalyst, such as tungsten oxide supported on a zirconia-silica composite (WO₃/ZrO₂-SiO₂).

  • System Inerting: The reactor system is purged with an inert gas (e.g., nitrogen) and heated to the target reaction temperature (e.g., 300 °C).

  • Reactant Feed: Liquid 4-hydroxyhexan-3-one is introduced into the reactor at a controlled liquid hourly space velocity (LHSV) of 0.5–15 h⁻¹.

  • Reaction: The reactant vaporizes and passes over the catalyst bed, where the dehydration reaction occurs.

  • Product Collection: The effluent from the reactor is cooled and condensed to collect the liquid product mixture.

  • Analysis and Purification: The product mixture is analyzed by gas chromatography (GC) to determine conversion and selectivity. The desired product, 4-hexen-3-one, is then purified from the crude mixture by fractional distillation.

Safety and Handling

4-Hydroxyhexan-3-one is classified as a flammable liquid and vapor (GHS Hazard H226).[1][8] It is also considered harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[1][8] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from sources of ignition.

Conclusion

4-Hydroxyhexan-3-one is a molecule of significant chemical interest due to its dual functionality as an α-hydroxy ketone. Its properties are not merely the sum of a simple ketone and alcohol but are defined by the unique reactivity conferred by the adjacent placement of these groups. Its ability to undergo tautomerism to an oxidizable enediol, participate in the α-ketol rearrangement, and serve as a precursor for industrially relevant compounds like α,β-unsaturated ketones underscores its versatility. A thorough understanding of its spectroscopic signature and characteristic reactions is essential for its effective use in synthetic chemistry, drug discovery, and materials science.

References

Introduction: The Significance of Propioin in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Propioin (3-Hydroxy-2-pentanone)

This compound, systematically known as 3-hydroxy-2-pentanone, is an α-hydroxyketone or acyloin. These structural motifs are valuable intermediates in organic synthesis, serving as versatile building blocks for more complex molecules, including pharmaceuticals and natural products. The synthesis of this compound is a classic illustration of the acyloin condensation, a powerful carbon-carbon bond-forming reaction. This guide provides a detailed exploration of the primary synthetic pathway to this compound, its underlying mechanism, critical experimental parameters, and methods for its purification and characterization, tailored for researchers and professionals in the chemical sciences.

Part 1: The Acyloin Condensation Route to this compound

The most established and direct method for synthesizing this compound is the acyloin condensation of ethyl propionate. This reaction involves the reductive coupling of two ester molecules using an alkali metal, typically sodium, as the reducing agent.[1][2]

Core Principle

The acyloin condensation is a bimolecular reductive coupling where two molecules of a carboxylic ester are joined to form an α-hydroxy ketone.[3] The reaction is conducted in aprotic, high-boiling solvents like toluene or xylene to prevent competing reactions.[4] For the synthesis of this compound, two molecules of ethyl propionate are condensed.

Overall Reaction: 2 x CH₃CH₂COOCH₂CH₃ (Ethyl Propionate) + 4 Na → CH₃CH₂C(O)CH(OH)CH₂CH₃ (this compound) + 2 NaOCH₂CH₃ (Sodium Ethoxide)

In-Depth Reaction Mechanism

The mechanism of the acyloin condensation is a multi-step process initiated by single-electron transfers from the surface of the metallic sodium.[2][4] It is widely understood to proceed through a radical pathway involving a 1,2-diketone intermediate.[3][4]

  • Electron Transfer and Radical Anion Formation: A sodium atom donates a single electron to the carbonyl carbon of an ethyl propionate molecule, forming a ketyl radical anion.[2]

  • Dimerization (Wurtz-Type Coupling): Two of these highly reactive radical anions rapidly dimerize, forming a dianion intermediate where the two carbonyl carbons are now linked by a new C-C bond.[3][5]

  • Alkoxide Elimination: This intermediate is unstable and eliminates two molecules of sodium ethoxide, resulting in the formation of a 1,2-diketone, in this case, 2,3-pentanedione.[1][3]

  • Reduction to Enediolate: The 1,2-diketone is highly reactive and is immediately reduced by two more sodium atoms. This two-electron transfer generates a sodium enediolate intermediate.[1][4]

  • Protonation and Tautomerization: Upon acidic workup (neutralization with water or dilute acid), the sodium enediolate is protonated to form an enediol. This enediol is unstable and quickly tautomerizes to the more stable α-hydroxyketone, yielding the final product, this compound.[1][5]

Acyloin Condensation Mechanism cluster_start Step 1 & 2: Dimerization cluster_intermediate Step 3: Elimination cluster_reduction Step 4: Reduction cluster_final Step 5: Protonation & Tautomerization Ester1 2 x Ethyl Propionate Radical Radical Anion Dimer Ester1->Radical + 2 Na - 2 Na+ Diketone 2,3-Pentanedione (1,2-Diketone) Radical->Diketone - 2 EtO- Enediolate Sodium Enediolate Diketone->Enediolate + 2 Na - 2 Na+ Enediol Enediol Enediolate->Enediol + 2 H+ This compound This compound (α-Hydroxyketone) Enediol->this compound Tautomerization

Caption: Mechanism of this compound Synthesis via Acyloin Condensation.

Critical Reaction Parameters and Scientific Rationale

The success and yield of the acyloin condensation are highly dependent on rigorous control of the reaction conditions.

ParameterRecommended ConditionRationale & Causality
Solvent Anhydrous, aprotic, high-boiling (e.g., Toluene, Xylene)Protic solvents (like alcohols) will protonate the radical anion intermediates, leading to the Bouveault-Blanc reduction, which produces alcohols instead of acyloins.[1][5] High boiling points are required to maintain the reaction at reflux.[2]
Atmosphere Inert (Nitrogen or Argon)The radical intermediates are highly sensitive to oxygen. Even trace amounts of O₂ can intercept these intermediates, leading to side reactions and significantly reducing the yield of the desired acyloin.[1][4]
Reducing Agent Metallic Sodium (dispersion or chunks)Sodium has the appropriate reduction potential to donate electrons to the ester carbonyl. Dispersions offer a higher surface area, increasing the reaction rate. Impurities like potassium can sometimes catalyze the reaction.[1]
Additives (Rühlmann Modification) Trimethylsilyl chloride (TMSCl)TMSCl acts as a trapping agent for the sodium enediolate intermediate, converting it into a stable bis-silyl enol ether.[1][6] This prevents competing base-catalyzed side reactions, such as the Dieckmann condensation, and significantly improves yields. The trapped intermediate is isolated and then hydrolyzed with acid to furnish the acyloin.[5][7]
Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl propionate using the Rühlmann modification for improved yield.

Materials & Equipment:

  • Three-neck round-bottom flask with a reflux condenser, mechanical stirrer, and dropping funnel

  • Heating mantle

  • Inert gas line (Nitrogen or Argon)

  • Sodium metal

  • Anhydrous Toluene

  • Ethyl propionate (distilled)

  • Trimethylsilyl chloride (TMSCl, distilled)

  • Hydrochloric acid (HCl)

  • Standard glassware for workup and distillation

Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere. To the reaction flask, add anhydrous toluene and freshly cut sodium metal.

  • Initiation: Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

  • Addition of Reactants: Cool the mixture slightly below reflux. A mixture of ethyl propionate and trimethylsilyl chloride is added dropwise via the dropping funnel over several hours, maintaining a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is held at reflux for an additional several hours until the sodium is consumed.

  • Workup (Hydrolysis): Cool the reaction mixture to room temperature. The excess sodium is quenched cautiously with isopropanol, followed by water. The organic layer containing the bis-silyl ether is separated.

  • Hydrolysis: The organic layer is stirred with aqueous HCl to hydrolyze the silyl ether to this compound.

  • Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.

Experimental Workflow start Start: Assemble Dry Glassware under Inert Atmosphere setup Add Toluene and Sodium Metal start->setup reflux Heat to Reflux to Create Sodium Dispersion setup->reflux add Dropwise Addition of Ethyl Propionate + TMSCl reflux->add react Maintain Reflux until Sodium is Consumed add->react cool Cool to Room Temperature react->cool quench Quench Excess Sodium cool->quench hydrolyze Hydrolyze Silyl Ether with Aqueous HCl quench->hydrolyze purify Separate, Wash, Dry, and Distill hydrolyze->purify end Final Product: Purified this compound purify->end

Caption: Workflow for the Synthesis of this compound.

Part 2: Alternative Synthetic Pathways

While acyloin condensation is the most direct route, other methods can be envisioned for the synthesis of this compound, often involving oxidation or organometallic additions.

Oxidation of 2,3-Pentanediol

A plausible alternative involves the selective oxidation of one of the secondary alcohol groups of 2,3-pentanediol.

Reaction Scheme: CH₃CH₂CH(OH)CH(OH)CH₃ (2,3-Pentanediol) + [Oxidizing Agent] → CH₃CH₂C(O)CH(OH)CH₂CH₃ (this compound)

Mechanism: The choice of oxidizing agent is critical to avoid over-oxidation to the diketone or cleavage of the C-C bond. Mild and selective oxidizing agents, such as those based on chromium (e.g., PCC) or dimethyl sulfoxide (e.g., Swern or Moffatt oxidation), could be employed. The mechanism involves the formation of an intermediate ester (e.g., a chromate ester) followed by an E2-type elimination of the alpha-proton to form the ketone.

Oxidation Pathway Diol 2,3-Pentanediol Intermediate Oxidant Adduct (e.g., Chromate Ester) Diol->Intermediate + [O] (e.g., PCC) This compound This compound Intermediate->this compound Elimination

Caption: Synthesis of this compound via Diol Oxidation.

Advantages: This route may be suitable if the starting diol is readily available. Disadvantages: It can suffer from a lack of selectivity, potentially yielding a mixture of products or over-oxidation, which would complicate purification.

Part 3: Purification and Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized this compound.

Purification
  • Fractional Distillation: This is the most common method for purifying liquid this compound. The crude product is heated, and fractions are collected over a narrow boiling point range (typically around 140-142 °C at atmospheric pressure).

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel chromatography can be used, typically with a solvent system like hexane/ethyl acetate.

Characterization Data

The structure of this compound is confirmed using standard spectroscopic techniques.

TechniqueExpected Data for this compound (3-Hydroxy-2-pentanone)
¹H NMR Signals corresponding to the different proton environments: a triplet for the terminal methyl group of the ethyl chain, a quartet for the adjacent methylene group, a singlet or broad singlet for the hydroxyl proton, a quartet for the methine proton, and a singlet for the methyl group adjacent to the carbonyl.
¹³C NMR Expected peaks include a signal for the carbonyl carbon (~210 ppm), a signal for the carbon bearing the hydroxyl group (~75 ppm), and signals for the aliphatic carbons in the appropriate regions.
IR Spectroscopy A strong, sharp absorption band for the carbonyl (C=O) stretch around 1710 cm⁻¹ and a broad absorption band for the hydroxyl (O-H) stretch around 3400 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₅H₁₀O₂, MW = 102.13 g/mol ) and characteristic fragmentation patterns.

Conclusion

The synthesis of this compound is most effectively achieved through the acyloin condensation of ethyl propionate. This guide highlights that success in this synthesis is not merely procedural but relies on a deep understanding of the reaction mechanism and the causal relationships between experimental conditions—such as the choice of an aprotic solvent and the maintenance of an inert atmosphere—and the reaction outcome. The Rühlmann modification, utilizing TMSCl as a trapping agent, represents a significant process improvement that maximizes yield by mitigating side reactions. Through careful execution of the protocol and rigorous purification and characterization, high-purity this compound can be reliably synthesized for its application as a valuable intermediate in further research and development.

References

Propioin (3-Hydroxy-2-pentanone): A Comprehensive Technical Guide on its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Deep Dive into the Chemistry, Biosynthesis, and Natural Presence of a Key Flavor Compound

This technical guide offers an in-depth exploration of propioin, also known as 3-hydroxy-2-pentanone, a naturally occurring alpha-hydroxy ketone. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its discovery, natural distribution, biosynthesis, and methods for its isolation and analysis.

Introduction: Unveiling this compound

This compound (3-hydroxy-2-pentanone) is a fascinating molecule belonging to the acyloin class of organic compounds, characterized by a hydroxyl group adjacent to a ketone.[1][2] Its presence in a wide array of foods and beverages contributes to their unique flavor and aroma profiles. While primarily recognized for its sensory characteristics, a deeper understanding of its formation and distribution in nature is crucial for food science, biotechnology, and potentially other scientific disciplines. This guide will delve into the scientific underpinnings of this compound, from its initial identification to its widespread natural occurrence.

The Discovery of a Flavor Principle: A Historical Perspective

While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its identification is intrinsically linked to the advancement of analytical chemistry and the study of flavor compounds in the 20th century. Early investigations into the volatile components of fermented foods and beverages likely led to the initial detection of 3-hydroxy-2-pentanone. The advent of techniques like gas chromatography-mass spectrometry (GC-MS) was instrumental in isolating and identifying this and other trace flavor compounds from complex matrices. Its formal characterization and synthesis would have followed, solidifying its place in the compendium of known natural products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated 3-hydroxy-2-pentanone in 1998, affirming its safety for use as a flavoring agent at current intake levels.[3]

Natural Occurrence: A Ubiquitous Presence

This compound is a testament to the intricate biochemistry of the natural world, with its presence documented across a diverse range of sources. It is particularly prevalent in fermented dairy products and beverages, where microbial activity plays a key role in its formation.

Food/Beverage CategorySpecific ExamplesReported Concentration Ranges
Dairy Products Yogurt, Swiss Cheese, Mozzarella Cheese, Butter, CreamVariable, contributes to buttery and creamy notes
Fermented Beverages Beer, White Wine, Red Wine, SherryFound in varying concentrations, influencing the overall bouquet
Fruits and Vegetables Asparagus, Starfruit, Allium cepa (Onion)Generally present in trace amounts
Other Foodstuffs Coffee, Tea, Pork Liver, Dried BonitoContributes to the complex flavor profiles of these items

This table is a synthesis of data from multiple sources.[4] Specific concentrations can vary significantly based on factors such as the specific cultivar, processing methods, and fermentation conditions.

The Genesis of this compound: A Look at its Biosynthesis

The formation of this compound in biological systems is a fascinating example of microbial metabolism. While the precise pathway can vary between organisms, the biosynthesis of acyloins, in general, is well-understood and provides a strong model for the formation of 3-hydroxy-2-pentanone. The key enzymatic reaction is an acyloin condensation, often catalyzed by thiamine pyrophosphate (TPP)-dependent enzymes such as pyruvate decarboxylase.[5][6]

A plausible biosynthetic pathway for this compound involves the condensation of an activated acetaldehyde equivalent with propionyl-CoA or a related three-carbon precursor. The enzyme pyruvate decarboxylase, crucial in fermentation, can catalyze the formation of α-acetolactate from two molecules of pyruvate. A similar enzymatic mechanism could condense a C2 and a C3 unit to form the C5 backbone of this compound.

Biosynthesis cluster_precursors Precursors cluster_enzymes Enzymatic Condensation cluster_product Product Pyruvate Pyruvate PDC Pyruvate Decarboxylase (or similar ThDP-dependent enzyme) Pyruvate->PDC decarboxylation alphaKetobutyrate α-Ketobutyrate alphaKetobutyrate->PDC Acetaldehyde Acetaldehyde Acetaldehyde->PDC condensation PDC->Acetaldehyde This compound This compound (3-Hydroxy-2-pentanone) PDC->this compound

Chemical Synthesis of this compound

The primary laboratory and industrial synthesis of this compound and other acyloins is achieved through the acyloin condensation reaction. This reductive coupling of two carboxylic esters using metallic sodium yields an α-hydroxyketone.[7] To synthesize 3-hydroxy-2-pentanone, an ester of propanoic acid and an ester of acetic acid would be the starting materials. The reaction is typically carried out in an aprotic solvent with a high boiling point, such as benzene or toluene.

Acyloin_Condensation Reactants { Ethyl Propionate |  Ethyl Acetate} Sodium Metallic Sodium (Na) Reactants->Sodium + Solvent Aprotic Solvent (e.g., Toluene) Intermediate Diketone Intermediate Sodium->Intermediate Reductive Coupling Product This compound (3-Hydroxy-2-pentanone) Intermediate->Product Tautomerization

Isolation and Analytical Methodologies

The isolation and analysis of this compound from natural sources require sensitive and specific techniques due to its volatility and often low concentrations in complex matrices.

Extraction from Natural Sources

Steam Distillation: This is a common method for extracting volatile compounds like this compound from plant materials and fermented products.[8][9] The process involves passing steam through the sample material, which vaporizes the volatile compounds. The vapor is then condensed and collected.

Experimental Protocol: Steam Distillation of this compound from Coffee Beans

  • Sample Preparation: Grind 100g of roasted coffee beans to a coarse powder.

  • Apparatus Setup: Assemble a steam distillation apparatus with a 1L round-bottom flask for the sample, a steam generator, a condenser, and a collection flask.

  • Distillation: Introduce steam into the flask containing the coffee grounds. The steam will carry the volatile compounds, including this compound, over to the condenser.

  • Condensation and Collection: The steam and volatile compounds will condense and be collected in the receiving flask. Continue the process until a sufficient volume of distillate is collected (e.g., 200-300 mL).

  • Extraction of Distillate: The collected aqueous distillate is then subjected to liquid-liquid extraction with a low-boiling-point organic solvent, such as dichloromethane, to concentrate the organic volatiles.

  • Concentration: The organic extract is carefully concentrated under a gentle stream of nitrogen to a small volume for analysis.

Steam_Distillation_Workflow Start Roasted Coffee Beans Grinding Grinding Start->Grinding SteamDist Steam Distillation Grinding->SteamDist Condensation Condensation SteamDist->Condensation LLE Liquid-Liquid Extraction (with Dichloromethane) Condensation->LLE Concentration Concentration LLE->Concentration Analysis GC-MS Analysis Concentration->Analysis

Analytical Determination

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile compounds like this compound.[10][11][12] The gas chromatograph separates the components of the extract, and the mass spectrometer provides detailed structural information for positive identification.

Experimental Protocol: GC-MS Analysis of this compound Extract

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with a capillary column suitable for flavor analysis (e.g., a wax-type column).

  • Injection: Inject 1-2 µL of the concentrated extract into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/minute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard. Quantify using a calibration curve prepared with the standard.

Biological Activity and Toxicological Profile

Currently, the primary recognized biological role of this compound is as a flavoring agent.[3][13] Extensive research into other pharmacological or toxicological effects is limited. Studies on the structurally similar 2-pentanone have shown low cytotoxicity in some cell lines.[7] Given its status as a naturally occurring compound in many commonly consumed foods and its approval as a food additive, it is generally regarded as safe at the levels found in the diet. However, further research into its potential biological activities could be a fruitful area of investigation.

Conclusion and Future Perspectives

This compound (3-hydroxy-2-pentanone) is a significant contributor to the flavor and aroma of a wide variety of natural and fermented food products. Its biosynthesis, primarily through microbial enzymatic pathways, and its chemical synthesis via acyloin condensation are well-established. The analytical techniques of steam distillation followed by GC-MS provide robust methods for its isolation and quantification. While its role as a flavor compound is well-documented, the exploration of other potential biological activities remains an open field for future research. A deeper understanding of the factors that control its formation in different food matrices could also lead to new strategies for flavor modulation and development in the food industry.

References

An In-depth Technical Guide to Propionate Metabolism in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Core Metabolic Pathways, Experimental Methodologies, and Regulatory Networks for Researchers and Drug Development Professionals.

Foreword: The Significance of Propionate Metabolism in Yeast

Propionate, a three-carbon short-chain fatty acid, is a key metabolic intermediate in numerous organisms. In the model eukaryote Saccharomyces cerevisiae, the metabolism of propionate is not only crucial for the detoxification of this potentially toxic compound but also intersects with central carbon metabolism and amino acid catabolism. Understanding the intricacies of propionate metabolism in yeast provides a valuable window into cellular metabolic flexibility, stress response mechanisms, and the regulation of interconnected metabolic pathways. This guide offers a comprehensive overview of the current understanding of propionate metabolism in S. cerevisiae, with a focus on the core biochemical pathways, detailed experimental protocols for their study, and the multi-layered regulatory networks that govern these processes. For researchers in metabolic engineering, systems biology, and drug development, a thorough grasp of this metabolic node is essential for endeavors ranging from the development of robust microbial cell factories to the identification of novel antifungal targets.

I. The Central Hub: The 2-Methylcitrate Cycle

While some organisms utilize the methylmalonyl-CoA pathway for propionate catabolism, Saccharomyces cerevisiae primarily relies on the 2-methylcitrate cycle.[1][2] This pathway facilitates the conversion of propionyl-CoA, a product of odd-chain fatty acid degradation and the catabolism of certain amino acids like threonine, into pyruvate and succinate, which can then enter central carbon metabolism.[3][4] The accumulation of propionyl-CoA can be toxic to the cell, inhibiting key enzymes such as pyruvate dehydrogenase.[5] Thus, the 2-methylcitrate cycle serves as a vital detoxification pathway.[6]

The key enzymatic steps of the 2-methylcitrate cycle are as follows:

  • Activation of Propionate: Propionate is first activated to its CoA thioester, propionyl-CoA. This reaction is catalyzed by acetyl-CoA synthetase (Acs1p), which also acts on acetate.[3][7]

  • Condensation with Oxaloacetate: Propionyl-CoA condenses with oxaloacetate to form (2S,3S)-2-methylcitrate. This initial and committing step is catalyzed by 2-methylcitrate synthase (Cit3p).[1][8]

  • Isomerization to 2-Methylisocitrate: 2-methylcitrate is then isomerized to 2-methylisocitrate. This occurs via a dehydration/rehydration mechanism, analogous to the aconitase reaction in the TCA cycle.[8]

  • Cleavage to Pyruvate and Succinate: Finally, 2-methylisocitrate is cleaved by 2-methylisocitrate lyase (Icl2p) to yield pyruvate and succinate.[3][8]

Subcellular Localization

The enzymes of the 2-methylcitrate cycle in S. cerevisiae are predominantly located within the mitochondrial matrix.[1][3][9] This co-localization with the TCA cycle allows for the efficient channeling of succinate into the central carbon metabolism. The mitochondrial localization of the 2-methylcitrate cycle is a key feature that distinguishes it from the glyoxylate cycle, which has components in both the peroxisome and cytoplasm.[9]

Diagram of the 2-Methylcitrate Cycle and its Integration with the TCA Cycle

Metabolic Pathways cluster_Mitochondrion Mitochondrial Matrix Propionyl_CoA Propionyl-CoA Cit3p Cit3p (2-Methylcitrate Synthase) Propionyl_CoA->Cit3p Oxaloacetate Oxaloacetate Oxaloacetate->Cit3p Cit1p Cit1p (Citrate Synthase) Oxaloacetate->Cit1p Methylcitrate 2-Methylcitrate Aconitase_like Aconitase-like Methylcitrate->Aconitase_like Methylisocitrate 2-Methylisocitrate Icl2p Icl2p (2-Methylisocitrate Lyase) Methylisocitrate->Icl2p Pyruvate_out Pyruvate Succinate_out Succinate Sdh1_4p Sdh1-4p Succinate_out->Sdh1_4p Citrate Citrate Aco1p Aco1p (Aconitase) Citrate->Aco1p Isocitrate Isocitrate Idh1_2p Idh1/2p Isocitrate->Idh1_2p Alpha_Ketoglutarate α-Ketoglutarate Kgd1p Kgd1p Alpha_Ketoglutarate->Kgd1p Succinyl_CoA Succinyl-CoA Suc_CoA_Ligase Succinyl-CoA Ligase Succinyl_CoA->Suc_CoA_Ligase Fumarate Fumarate Fum1p Fum1p Fumarate->Fum1p Malate Malate Mdh1p Mdh1p Malate->Mdh1p Acetyl_CoA Acetyl-CoA Acetyl_CoA->Cit1p Cit3p->Methylcitrate Aconitase_like->Methylisocitrate Icl2p->Pyruvate_out Icl2p->Succinate_out Cit1p->Citrate Aco1p->Isocitrate Idh1_2p->Alpha_Ketoglutarate Kgd1p->Succinyl_CoA Suc_CoA_Ligase->Succinate_out Sdh1_4p->Fumarate Fum1p->Malate Mdh1p->Oxaloacetate Propionate_ext Propionate (extracellular) Propionate_ext->Propionyl_CoA Acs1p (Activation) Threonine Threonine Threonine->Propionyl_CoA Catabolism Odd_Chain_FAs Odd-Chain Fatty Acids Odd_Chain_FAs->Propionyl_CoA β-oxidation

Caption: The 2-Methylcitrate Cycle in S. cerevisiae.

II. Experimental Protocols for the Investigation of Propionate Metabolism

A cornerstone of robust scientific inquiry is the application of reliable and reproducible experimental methodologies. This section provides detailed protocols for the core analyses required to investigate propionate metabolism in S. cerevisiae.

A. Quantification of Extracellular Propionate by Gas Chromatography (GC)

This protocol is adapted from methods described for the analysis of volatile fatty acids in fermentation broths.[10][11][12][13]

1. Sample Preparation: a. Centrifuge 1 mL of yeast culture at 13,000 x g for 5 minutes to pellet the cells. b. Transfer the supernatant to a new microcentrifuge tube. c. Acidify the supernatant by adding 50 µL of 1 M HCl to convert propionate salts to the volatile propionic acid. d. Add an internal standard (e.g., 2-methylbutyric acid) to a final concentration of 1 mM. e. Extract the propionic acid by adding 500 µL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging at 13,000 x g for 5 minutes. f. Carefully transfer the upper ethyl acetate layer to a GC vial.

2. GC-FID Analysis: a. Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID). b. Column: A suitable capillary column for volatile fatty acid analysis (e.g., a FFAP or equivalent polar phase column). c. Injector Temperature: 250°C. d. Detector Temperature: 300°C. e. Oven Temperature Program: i. Initial temperature: 100°C, hold for 1 minute. ii. Ramp to 180°C at a rate of 10°C/minute. iii. Hold at 180°C for 2 minutes. f. Carrier Gas: Helium or Nitrogen at a constant flow rate. g. Injection Volume: 1 µL.

3. Data Analysis: a. Generate a standard curve using known concentrations of propionic acid. b. Quantify the propionate concentration in the samples by comparing the peak area ratio of propionate to the internal standard against the standard curve.

B. Enzyme Activity Assays

1. Preparation of Cell-Free Extracts: a. Grow yeast cells to the mid-logarithmic phase in an appropriate medium. b. Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C. c. Wash the cell pellet twice with ice-cold extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and a protease inhibitor cocktail). d. Resuspend the cell pellet in a minimal volume of extraction buffer. e. Lyse the cells using glass bead disruption or a French press. f. Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris. g. The resulting supernatant is the cell-free extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

2. Propionyl-CoA Synthetase Activity Assay: This assay is adapted from protocols for acetyl-CoA synthetase, which also exhibits activity with propionate.[7][14]

a. Reaction Mixture (1 mL final volume):

  • 100 mM Tris-HCl buffer, pH 7.8
  • 10 mM MgCl₂
  • 5 mM ATP
  • 0.5 mM Coenzyme A
  • 10 mM Propionate
  • Cell-free extract (containing 50-100 µg of total protein) b. Procedure: i. Pre-incubate the reaction mixture without propionate at 30°C for 5 minutes. ii. Initiate the reaction by adding propionate. iii. Monitor the increase in absorbance at 232 nm, which corresponds to the formation of the thioester bond of propionyl-CoA. iv. Calculate the specific activity based on the molar extinction coefficient of propionyl-CoA.

3. 2-Methylcitrate Synthase Activity Assay: This assay is based on the protocol for citrate synthase, adapted for 2-methylcitrate synthase.[15][16]

a. Reaction Mixture (1 mL final volume):

  • 100 mM Tris-HCl buffer, pH 8.0
  • 0.1 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
  • 0.5 mM Oxaloacetate
  • 0.2 mM Propionyl-CoA
  • Cell-free extract (containing 50-100 µg of total protein) b. Procedure: i. Pre-incubate the reaction mixture without propionyl-CoA at 30°C for 5 minutes. ii. Initiate the reaction by adding propionyl-CoA. iii. Monitor the increase in absorbance at 412 nm, which results from the reaction of the released CoA with DTNB to produce 2-nitro-5-thiobenzoate. iv. Calculate the specific activity using the molar extinction coefficient of 2-nitro-5-thiobenzoate (13.6 mM⁻¹cm⁻¹).

4. 2-Methylisocitrate Lyase Activity Assay: This protocol is adapted from Luttik et al. (2000).[3]

a. Reaction Mixture (1 mL final volume):

  • 100 mM potassium phosphate buffer, pH 7.0
  • 4 mM phenylhydrazine
  • 2.5 mM cysteine
  • 2.5 mM MgCl₂
  • 2 mM 2-methylisocitrate
  • Cell-free extract (containing 50-100 µg of total protein) b. Procedure: i. Pre-incubate the reaction mixture without 2-methylisocitrate at 30°C for 5 minutes. ii. Initiate the reaction by adding 2-methylisocitrate. iii. Monitor the formation of the phenylhydrazone derivative of pyruvate by measuring the increase in absorbance at 324 nm. iv. Calculate the specific activity using the molar extinction coefficient of the pyruvate phenylhydrazone.

Experimental Workflow for Studying Propionate Metabolism

Experimental Workflow Yeast_Culture 1. Yeast Culture (e.g., with/without propionate) Sample_Collection 2. Sample Collection (Supernatant and Cell Pellet) Yeast_Culture->Sample_Collection Supernatant Supernatant Sample_Collection->Supernatant Cell_Pellet Cell Pellet Sample_Collection->Cell_Pellet Propionate_Quantification 3a. Propionate Quantification (GC-FID) Supernatant->Propionate_Quantification Cell_Lysis 3b. Cell Lysis Cell_Pellet->Cell_Lysis Cell_Free_Extract Cell-Free Extract Cell_Lysis->Cell_Free_Extract Enzyme_Assays 4. Enzyme Assays (Propionyl-CoA Synthetase, 2-Methylcitrate Synthase, 2-Methylisocitrate Lyase) Cell_Free_Extract->Enzyme_Assays

Caption: A typical experimental workflow for analyzing propionate metabolism.

III. Regulation of Propionate Metabolism

The metabolic flux through the 2-methylcitrate cycle is tightly regulated at multiple levels to ensure that the cell can efficiently utilize propionate when necessary while preventing the wasteful expenditure of resources.

A. Transcriptional Regulation

The expression of genes encoding the enzymes of the 2-methylcitrate cycle is subject to both catabolite repression and induction by specific substrates.

  • Glucose Catabolite Repression: In the presence of glucose, the expression of ICL2, encoding 2-methylisocitrate lyase, is repressed.[3][8] This is a common regulatory mechanism in yeast that prioritizes the metabolism of the preferred carbon source, glucose.

  • Induction by Threonine: The expression of ICL2 is induced when threonine is provided as the nitrogen source.[3] This is consistent with the role of the 2-methylcitrate cycle in metabolizing propionyl-CoA derived from threonine catabolism.

While the specific transcription factors directly regulating all the genes of the 2-methylcitrate cycle in S. cerevisiae are not fully elucidated, the general stress response transcription factors Msn2p and Msn4p are known to be involved in the response to weak acid stress, which would include propionate.[4]

B. Post-Translational Regulation

Post-translational modifications (PTMs) of metabolic enzymes, such as phosphorylation, provide a rapid mechanism for modulating their activity in response to changing cellular conditions.[17][18][19][20][21] While specific PTMs for the enzymes of the 2-methylcitrate cycle in S. cerevisiae are not yet extensively characterized, studies in other fungi have shown that 2-methylcitrate synthase can be regulated by phosphorylation.[22][23][24] This suggests that similar regulatory mechanisms may be at play in S. cerevisiae.

C. Propionate Transport

The entry of propionate into the cell is a critical first step in its metabolism. As a weak acid, propionate can likely diffuse across the plasma membrane in its undissociated form, particularly at low extracellular pH. Additionally, the ABC transporter Pdr12p has been implicated in the export of various weak organic acids, including propionate, as a detoxification mechanism.[25] The high-affinity proline transporter Put4p has also been shown to be involved in proline transport, a process that can be affected by toxic proline analogs.[26] While not directly a propionate transporter, this highlights the complex interplay of transport mechanisms for small organic molecules.

IV. Physiological Roles and Cellular Responses to Propionate

Beyond its role in detoxification and as a minor carbon source, propionate has broader physiological effects on S. cerevisiae and elicits a variety of cellular responses.

A. Propionate as a Stressor

At elevated concentrations, propionic acid can act as a cellular stressor, leading to:

  • Disruption of Endocytosis and Cell Cycle: Propionic acid exposure has been shown to cause a significant increase in endocytosis and can lead to a cell cycle arrest in the G1 phase.[2][27]

  • Impairment of Cellular Respiration: Propionate treatment can attenuate the reduction of MTT, indicating a disruption of cellular respiration.[2]

  • Induction of Oxidative Stress: While some studies suggest that propionate does not induce oxidative stress to the same extent as acetate, it can contribute to the overall cellular stress response.[28][29] The cell employs various antioxidant systems to counteract these effects.[30][31]

B. Propionate Metabolism and Virulence in Pathogenic Fungi

In pathogenic fungi, the 2-methylcitrate cycle is often essential for virulence.[8] The ability to detoxify propionyl-CoA derived from host environments is critical for the survival and proliferation of these organisms. This makes the enzymes of the 2-methylcitrate cycle attractive targets for the development of novel antifungal drugs.

V. Summary and Future Perspectives

Propionate metabolism in Saccharomyces cerevisiae is a fascinating and physiologically important area of study. The 2-methylcitrate cycle represents the core pathway for the detoxification and utilization of propionate, and its regulation is intricately linked to the overall metabolic state of the cell. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this pathway.

Future research in this field will likely focus on several key areas:

  • Elucidation of Regulatory Networks: A more detailed understanding of the transcriptional and post-translational regulation of the 2-methylcitrate cycle will be crucial.

  • Characterization of Transporters: The precise mechanisms of propionate transport into and out of the cell, as well as into the mitochondria, require further investigation.

  • Propionate as a Signaling Molecule: The potential role of propionate or its metabolites as signaling molecules that modulate other cellular processes is an exciting avenue for future exploration.

  • Metabolic Engineering Applications: A deeper understanding of propionate metabolism will facilitate the engineering of yeast strains for the production of valuable chemicals derived from propionyl-CoA.[32]

By continuing to unravel the complexities of propionate metabolism in this tractable model organism, we will not only gain fundamental insights into eukaryotic cell biology but also open up new opportunities for biotechnological and therapeutic applications.

References

Propioin and its relation to benzoin condensation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Propioin and its Mechanistic Link to the Benzoin Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of α-hydroxy ketones, or acyloins, is a cornerstone of modern organic synthesis, providing critical building blocks for pharmaceuticals and complex natural products. The benzoin condensation, a classic carbon-carbon bond-forming reaction, exemplifies this transformation. While traditionally associated with aromatic aldehydes, its principles extend to aliphatic counterparts, a process known as the acyloin condensation. This guide delves into the synthesis of this compound (3-hydroxy-2-pentanone) through the acyloin condensation of propanal. We will explore the core mechanistic principle of Umpolung (polarity inversion), dissect the catalytic cycle mediated by N-heterocyclic carbenes (NHCs) like thiamine, provide detailed experimental protocols, and discuss the broader implications of this chemistry in synthetic and medicinal applications.

The Principle of Umpolung: Inverting Carbonyl Reactivity

In standard organic chemistry, the carbonyl carbon of an aldehyde is inherently electrophilic due to the electronegativity of the oxygen atom. It readily reacts with nucleophiles. The genius of the benzoin and acyloin condensations lies in the temporary reversal of this polarity, a concept termed Umpolung[1][2][3]. This process transforms the normally electrophilic aldehyde carbon into a nucleophilic acyl anion equivalent, enabling it to attack another aldehyde molecule[4][5].

This inversion is not spontaneous; it requires a catalyst capable of forming a stable intermediate that facilitates the polarity reversal. Historically, toxic cyanide ions were used, but modern synthesis overwhelmingly favors safer and more versatile N-heterocyclic carbenes (NHCs), such as the ylide form of thiamine (Vitamin B₁)[6][7][8].

The Catalytic Cycle: An NHC-Mediated Pathway

The catalytic mechanism for the formation of acyloins like this compound is best described by the Breslow catalytic cycle. This cycle elucidates how an NHC catalyst facilitates the Umpolung of an aldehyde.

Step 1: Catalyst Activation and Nucleophilic Attack A base deprotonates the acidic proton of the thiazolium salt precatalyst (e.g., thiamine hydrochloride), generating the highly nucleophilic N-heterocyclic carbene (ylide)[9]. This carbene attacks the electrophilic carbonyl carbon of the first propanal molecule.

Step 2: Formation of the Breslow Intermediate The resulting tetrahedral intermediate undergoes a proton transfer. This step is crucial as it forms the key "Breslow intermediate," an enamine-like species[10][11]. The formation of this intermediate is the essence of the Umpolung; the original carbonyl carbon is now part of a nucleophilic enamine system, effectively behaving as an acyl anion equivalent[12][13].

Step 3: Carbon-Carbon Bond Formation The nucleophilic Breslow intermediate attacks the electrophilic carbonyl carbon of a second propanal molecule, forming the new carbon-carbon bond that defines the acyloin backbone[9][13].

Step 4: Product Release and Catalyst Regeneration The resulting adduct undergoes a final proton transfer and subsequent elimination of the NHC catalyst. This step simultaneously forms the α-hydroxy ketone product (this compound) and regenerates the active carbene catalyst, allowing it to re-enter the catalytic cycle[9][14].

Below is a diagram illustrating this fundamental catalytic process.

Benzoin_Condensation_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output A 1. NHC Catalyst (Active Ylide Form) B 2. Nucleophilic Attack on Propanal A->B + Propanal C 3. Breslow Intermediate (Umpolung Achieved) B->C Proton Transfer D 4. Attack on 2nd Propanal Molecule C->D + Propanal E 5. Adduct Formation D->E C-C Bond Formation F 6. Catalyst Regeneration & Product Release E->F Proton Transfer F->A - this compound Product This compound (3-Hydroxy-2-pentanone) F->Product React1 Propanal (Molecule 1) React1->B React2 Propanal (Molecule 2) React2->D Catalyst Thiamine Precatalyst + Base Catalyst->A

Caption: The catalytic cycle for NHC-mediated acyloin condensation.

This compound Synthesis: A Case Study in Acyloin Condensation

This compound (3-hydroxy-2-pentanone) is the direct product of the homo-condensation of two propanal molecules. The reaction extends the principles of the classic benzoin condensation to aliphatic aldehydes[12][15]. While the core mechanism is identical, the physical properties of aliphatic aldehydes like propanal (e.g., higher volatility) compared to benzaldehyde may require adjustments in reaction setup, such as ensuring a sealed reaction vessel to prevent reactant loss.

Propioin_Formation cluster_reaction Acyloin Condensation Reactant1 Propanal Plus + Reactant2 Propanal Product This compound (3-Hydroxy-2-pentanone) Plus->Product NHC Catalyst (e.g., Thiamine) Base, Solvent

Caption: Dimerization of propanal to form this compound.

Experimental Protocol: Thiamine-Catalyzed Synthesis of an Acyloin

This protocol provides a robust, field-proven methodology for the synthesis of an acyloin using thiamine hydrochloride as a safe and effective catalyst. It is adapted from standard procedures for benzoin condensation and is applicable to aliphatic aldehydes like propanal[6][16][17].

Materials & Reagents:

  • Thiamine Hydrochloride (Vitamin B₁)

  • Propanal (freshly distilled recommended)

  • Sodium Hydroxide (NaOH), 3M solution

  • Ethanol, 95%

  • Deionized Water

  • Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Reaction Vessel (e.g., 50 mL round-bottom flask) with stir bar

  • Condenser

  • Heating Mantle or Water Bath

  • Separatory Funnel

Workflow Diagram:

Experimental_Workflow A 1. Catalyst Preparation Dissolve Thiamine HCl in H₂O/EtOH Cool in ice bath B 2. Catalyst Activation Add cold 3M NaOH dropwise Generates active ylide A->B C 3. Reaction Initiation Add Propanal Seal vessel and heat gently (40-60°C) B->C D 4. Reaction Monitoring Stir for several hours or until completion (TLC can be used) C->D E 5. Workup: Quenching & Extraction Cool mixture, add water Extract with diethyl ether D->E F 6. Purification Wash organic layer, dry (MgSO₄) Evaporate solvent E->F G 7. Analysis Obtain crude product (this compound) Purify further (distillation/chromatography) F->G

Caption: Step-by-step experimental workflow for this compound synthesis.

Step-by-Step Methodology:

  • Catalyst Solution Preparation: In a 50 mL flask, dissolve 0.80 g of thiamine hydrochloride in 2.5 mL of deionized water. Add 7.5 mL of 95% ethanol and cool the solution thoroughly in an ice bath with magnetic stirring[16].

    • Causality: Using a water/ethanol mixture ensures that both the polar thiamine hydrochloride salt and the less polar aldehyde reactant remain in solution. Cooling is critical for the next step to control the exothermic base addition.

  • Activation of the Catalyst: Prepare 1.5 mL of 3M NaOH and cool it in a separate container in the ice bath. Add the cold NaOH solution dropwise to the stirring thiamine solution over 3-5 minutes. A yellow color, indicating the formation of the active thiamine ylide, should appear[6][16].

    • Causality: The base deprotonates the thiazolium ring of thiamine to generate the nucleophilic carbene catalyst. A slow, cold addition prevents side reactions and potential degradation of the heat-sensitive catalyst[16].

  • Initiation of Condensation: To the activated catalyst solution, add 5.0 mL of propanal. Seal the flask with a condenser and gently heat the mixture to approximately 60°C for 1.5-2 hours[6][7]. For a volatile aldehyde like propanal, a well-sealed system is paramount.

    • Causality: Gentle heating provides the necessary activation energy for the reaction to proceed at a reasonable rate without boiling off the volatile propanal reactant.

  • Reaction Workup and Product Isolation: Cool the reaction mixture to room temperature, then further in an ice bath to induce crystallization if possible. Add 15 mL of cold water to the mixture.

    • Causality: Adding water quenches the reaction and helps precipitate the organic product, which is less soluble in the aqueous ethanol mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 15 mL portions of diethyl ether.

    • Causality: this compound is significantly more soluble in diethyl ether than in water, allowing for efficient separation from the inorganic salts and residual catalyst.

  • Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

    • Causality: Washing removes acidic or basic impurities. Drying removes residual water before solvent evaporation, which could interfere with characterization or subsequent reactions.

  • Final Analysis: The crude product can be further purified by vacuum distillation or column chromatography. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Performance Metrics and Catalyst Comparison

The choice of catalyst and reaction conditions significantly impacts the yield and selectivity of the acyloin condensation. N-heterocyclic carbenes derived from triazolium salts have emerged as highly popular and efficient catalysts, particularly for asymmetric transformations[12].

Catalyst TypeSubstrate TypeTypical Yield (%)Key AdvantagesReference
Thiamine (Thiazolium)Aromatic/Aliphatic Aldehydes45-90%Readily available, safe, effective for homo-condensation.[16][17]
Cyanide IonAromatic Aldehydes>90%Highly efficient, historically significant.[7][18]
Triazolium-derived NHCAromatic/Aliphatic Aldehydes80-99%High efficiency, robust, widely used in asymmetric synthesis.[12][19]
Imidazolium-derived NHCAromatic Aldehydes70-95%Effective, though sometimes less active than triazolium salts for this reaction.[20]

Applications in Drug Development and Advanced Synthesis

The α-hydroxy ketone motif present in this compound and other benzoins is a valuable synthon in medicinal chemistry and materials science.

  • Pharmaceutical Intermediates: Benzoin itself is a direct precursor to the antiepileptic drug Phenytoin, highlighting the pharmaceutical relevance of this reaction class[21]. The α-hydroxy ketone functionality can be readily oxidized to a 1,2-diketone or reduced to a 1,2-diol, opening pathways to a diverse range of heterocyclic compounds and other complex molecular scaffolds[22][23].

  • Asymmetric Synthesis: The development of chiral NHC catalysts allows for the enantioselective synthesis of α-hydroxy ketones[19][24][25]. This is of paramount importance in drug development, where a single enantiomer is often responsible for the desired therapeutic effect.

  • Polymer Chemistry: Benzoin derivatives are used as photoinitiators in polymer chemistry for curing resins and coatings[21][26].

Conclusion

The synthesis of this compound via the acyloin condensation of propanal serves as a powerful illustration of the broader principles of the benzoin reaction. By leveraging the catalytic power of N-heterocyclic carbenes to achieve a temporary polarity inversion (Umpolung), this reaction provides an atom-economical and efficient route to valuable α-hydroxy ketone building blocks. For professionals in drug development and chemical research, a deep understanding of this reaction's mechanism, its practical execution, and its synthetic potential is essential for the innovation of novel therapeutics and materials.

References

An In-depth Technical Guide to the Acyloin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acyloin synthesis, a reductive coupling of carboxylic esters, stands as a venerable and potent tool in the synthetic organic chemist's arsenal for the formation of α-hydroxy ketones, or acyloins. This guide provides a comprehensive exploration of the fundamental principles governing this transformation. It delves into the reaction mechanism, discusses the critical parameters that influence its outcome, and explores key variants, including the invaluable intramolecular version for the synthesis of carbocyclic systems. Furthermore, this document will elucidate modern advancements and practical considerations for researchers, scientists, and drug development professionals seeking to leverage this classic reaction in contemporary synthetic challenges.

Introduction: The Strategic Value of Acyloin Synthesis

The formation of carbon-carbon bonds is the cornerstone of organic synthesis. Among the myriad of methods available, the acyloin condensation offers a unique and powerful approach to the construction of α-hydroxy ketones. These moieties are not only valuable synthetic intermediates but are also found in a range of natural products.[1] The classical acyloin condensation involves the reductive dimerization of two carboxylic ester molecules using an alkali metal, typically sodium, as the reducing agent.[2][3]

Historically, this reaction has been a mainstay for the synthesis of aliphatic acyloins and has proven particularly effective for the formation of medium and large carbocyclic rings through its intramolecular variant.[4][5] Despite the advent of newer synthetic methodologies, the acyloin condensation continues to be a relevant and often superior choice for specific synthetic targets, particularly in the realm of complex molecule synthesis where the construction of challenging ring systems is required.[6]

This guide will provide a detailed examination of the acyloin synthesis, beginning with its core mechanistic principles. It will then transition to a practical discussion of reaction conditions, substrate scope, and key modifications that have enhanced its utility and broadened its applicability.

The Core Mechanism: A Stepwise Dissection

The mechanism of the acyloin condensation is a subject of some nuance, but it is generally accepted to proceed through a radical pathway initiated by single electron transfer (SET) from the surface of the metallic sodium.[4][5] The reaction is typically conducted in aprotic, high-boiling solvents such as toluene or xylene to facilitate the reaction at the high temperatures required to melt the sodium and expose a fresh reactive surface.[5][6]

The currently accepted mechanism can be broken down into four key stages:[6][7]

  • Single Electron Transfer and Ketyl Radical Anion Formation: Two sodium atoms each donate an electron to the carbonyl carbon of two ester molecules. This results in the formation of a ketyl radical anion intermediate.[8][9]

  • Dimerization: The highly reactive ketyl radical anions then undergo a Wurtz-type coupling to form a dianionic dialkoxy intermediate.[6][8]

  • Elimination to a 1,2-Diketone: This intermediate is unstable and rapidly eliminates two equivalents of alkoxide to yield a 1,2-diketone.[4][6][8] This diketone is highly reactive and is immediately subjected to further reduction.[4]

  • Reduction and Protonation to the Acyloin: The 1,2-diketone is then reduced by two more atoms of sodium to form a sodium enediolate.[4][6] Subsequent acidic workup protonates the enediolate to yield an enediol, which then tautomerizes to the final α-hydroxy ketone product, the acyloin.[4][6]

Acyloin_Mechanism cluster_step1 Step 1: Ketyl Radical Formation cluster_step2 Step 2: Dimerization cluster_step3 Step 3: Diketone Formation cluster_step4 Step 4: Reduction & Protonation Ester_1 2 R-COOR' Ketyl 2 [R-C(O•)-OR']⁻ Na⁺ Ester_1->Ketyl 2e⁻ Na_1 2 Na Ketyl_2 2 [R-C(O•)-OR']⁻ Na⁺ Dimer [R-C(O⁻)-C(O⁻)-R] Dimer_2 [R-C(O⁻)-C(O⁻)-R] Ketyl_2->Dimer Coupling Diketone R-CO-CO-R Diketone_2 R-CO-CO-R Dimer_2->Diketone - 2 R'O⁻ Na_2 2 Na Enediolate [R-C(O⁻)=C(O⁻)-R]²⁻ 2Na⁺ Acyloin R-CH(OH)-CO-R Enediolate->Acyloin H₃O⁺ workup Diketone_2->Enediolate 2e⁻

Critical Reaction Parameters and Experimental Considerations

The success of an acyloin synthesis is highly dependent on careful control of the reaction conditions. The choice of solvent, the nature of the sodium reductant, and the presence of additives are all critical factors that can significantly impact the yield and purity of the desired acyloin.

Solvent and Temperature

The acyloin condensation is typically performed in high-boiling aprotic solvents such as benzene, toluene, or xylene.[5][6] These solvents are necessary to achieve the temperatures required to melt the sodium metal (m.p. 97.8 °C), which is crucial for exposing a fresh, reactive surface for the single electron transfer to occur. The reaction must be conducted under an inert atmosphere, as even trace amounts of oxygen can interfere with the radical mechanism and reduce the yield.[5][6] It is imperative to use anhydrous solvents, as protic solvents will lead to the Bouveault-Blanc reduction of the ester to the corresponding alcohol.[6][10]

The Nature of the Sodium Reductant

The physical form of the sodium metal can have a profound effect on the reaction. While sodium chunks can be used, a dispersion of sodium, often in toluene or paraffin, provides a much higher surface area, leading to a more efficient and reproducible reaction. Interestingly, highly purified sodium can sometimes lead to lower yields, suggesting that trace impurities, such as potassium, may play a catalytic role.[6] In some cases, a sodium-potassium alloy (NaK) is used as the reductant.[6]

The Rühlmann Modification: Trapping the Enediolate

A significant improvement to the classical acyloin condensation was developed by Rühlmann, which involves the addition of trimethylsilyl chloride (TMSCl) to the reaction mixture.[6][7] This modification serves two primary purposes:

  • Trapping the Enediolate: The TMSCl traps the intermediate sodium enediolate as a stable bis-silyl enol ether.[4][8] This prevents undesired side reactions, such as the competing Dieckmann condensation, which can be catalyzed by the alkoxide byproduct.[6][11]

  • Improved Yields: By preventing side reactions, the Rühlmann modification generally leads to significantly higher yields of the desired acyloin.[6][7] The stable bis-silyl ether can be isolated and then hydrolyzed under mild acidic conditions to afford the acyloin.[4][8]

Ruhlmann_Modification Enediolate [R-C(O⁻)=C(O⁻)-R]²⁻ 2Na⁺ BisSilylEther R-C(OSi(CH₃)₃)=C(OSi(CH₃)₃)-R Enediolate->BisSilylEther Trapping TMSCl 2 (CH₃)₃SiCl Acyloin R-CH(OH)-CO-R BisSilylEther->Acyloin H₃O⁺ Hydrolysis

Intramolecular Acyloin Condensation: A Gateway to Carbocycles

One of the most powerful applications of the acyloin condensation is its intramolecular variant, which is used to synthesize cyclic acyloins from diesters.[4] This method is particularly effective for the formation of medium (8-11 membered) and large (12 or more membered) rings, which are often challenging to construct using other cyclization methods.[5][6]

A key advantage of the intramolecular acyloin condensation is that it does not require high dilution conditions, which are often necessary for other macrocyclization reactions to favor intramolecular cyclization over intermolecular polymerization.[5][6] This is because the reaction is believed to occur on the surface of the sodium metal, where the two ends of the diester substrate are adsorbed in close proximity, thereby favoring ring closure.[6][11][12]

The yields of cyclic acyloins are dependent on the ring size, with 5- and 6-membered rings forming in high yields (80-85%), while 8- and 9-membered rings are formed in lower yields (30-40%).[6] For rings of 10 members or more, the yields are generally good to excellent (60-95%).[5][6]

Ring SizeTypical Yield
3Not accessible
4, 7, 10, 1150-60%
5, 680-85%
8, 930-40%
12+>70%
Table 1: Typical yields for intramolecular acyloin condensation as a function of ring size.[6]

Applications in Drug Development and Natural Product Synthesis

The acyloin moiety is a key structural feature in a number of biologically active natural products.[1] Consequently, the acyloin synthesis has found application in the total synthesis of complex molecules. While modern methods such as ring-closing metathesis and Yamaguchi esterification offer greater functional group tolerance, the acyloin condensation remains a valuable tool for the construction of specific carbocyclic frameworks.[6]

One notable application is in the synthesis of catenanes, which are molecules containing interlocking rings. The statistical synthesis of these unique structures has been achieved by performing an intramolecular acyloin condensation of a long-chain diester in the presence of a pre-formed large ring.[5][11]

Limitations and Modern Alternatives

Despite its utility, the classical acyloin condensation has several limitations. The harsh reaction conditions, particularly the use of metallic sodium, limit the functional group tolerance of the reaction.[6] Substrates containing reducible functional groups or acidic protons are generally not compatible with the reaction conditions.

In recent years, a number of alternative methods for the synthesis of α-hydroxy ketones have been developed. These include:

  • N-Heterocyclic Carbene (NHC) Catalyzed Benzoin and Acyloin Condensations: These reactions offer milder conditions and can be used for the cross-coupling of different aldehydes to form unsymmetrical acyloins.[13][14]

  • Samarium(II) Iodide Mediated Reductive Coupling: Samarium(II) iodide is a powerful single-electron transfer reagent that can be used for the reductive coupling of esters and other carbonyl compounds under milder conditions than the classical acyloin condensation.[13]

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates, and methods for the synthesis of α-alkoxyketones from acyl chlorides have been developed.[13]

Experimental Protocol: Synthesis of a Cyclic Acyloin via Intramolecular Condensation

The following is a representative protocol for the intramolecular acyloin condensation of a diester to form a cyclic acyloin, incorporating the Rühlmann modification.

Materials:

  • Diester

  • Anhydrous Toluene

  • Sodium dispersion (e.g., 40% in paraffin)

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reflux and inert atmosphere techniques

Procedure:

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas.

  • Reaction Setup: Anhydrous toluene is added to the flask, followed by the sodium dispersion. The mixture is heated to reflux with vigorous stirring to maintain the sodium dispersion.

  • Substrate Addition: A solution of the diester and trimethylsilyl chloride in anhydrous toluene is added dropwise to the refluxing mixture over a period of several hours.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature, and any excess sodium is carefully quenched with isopropanol followed by water.

  • Extraction and Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude bis-silyl enol ether is then subjected to acidic hydrolysis (e.g., with aqueous HCl in THF) to afford the crude acyloin.

  • Final Purification: The crude acyloin is purified by column chromatography or distillation to yield the pure product.

Conclusion

The acyloin synthesis, though a classic reaction, remains a highly relevant and powerful tool in modern organic synthesis. Its ability to facilitate the formation of α-hydroxy ketones, and particularly its efficacy in the construction of medium and large carbocyclic rings, ensures its continued use in both academic and industrial research. By understanding the fundamental principles of the reaction mechanism and the critical parameters that govern its outcome, researchers can effectively leverage this venerable transformation to achieve their synthetic goals. The continued development of milder and more selective methods for acyloin synthesis will undoubtedly further expand the utility of this important class of reactions.

References

Methodological & Application

Synthesis of Propioin using thiamine diphosphate-dependent enzymes

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Foreword

The asymmetric synthesis of α-hydroxy ketones, or acyloins, represents a critical challenge in organic chemistry, with the products serving as versatile chiral building blocks for numerous pharmaceuticals and fine chemicals.[1][2][3] Propioin (3-hydroxy-2-pentanone), a simple aliphatic acyloin, is a valuable precursor in various synthetic pathways. Traditional chemical methods for acyloin synthesis often suffer from a lack of stereoselectivity, harsh reaction conditions, and the generation of hazardous waste.[2] Biocatalysis, leveraging the exquisite selectivity of enzymes, offers a green and efficient alternative. This document provides a detailed guide to the synthesis of this compound using thiamine diphosphate (ThDP)-dependent enzymes, focusing on the underlying principles, enzyme selection, and practical laboratory protocols.

The Power of Thiamine Diphosphate: A Mechanistic Overview

Thiamine diphosphate (ThDP), a derivative of vitamin B1, is a crucial cofactor for a superfamily of enzymes that catalyze C-C bond formation and cleavage.[4][5][6] The catalytic prowess of ThDP lies in its thiazolium ring, which can be deprotonated at the C2 position to form a reactive ylide/carbanion.[4][7] This nucleophilic species is central to the "umpolung" or reversal of polarity of a carbonyl carbon, enabling it to act as an acyl anion equivalent.

The general mechanism for ThDP-dependent carboligation, the class of reaction responsible for this compound synthesis, can be summarized as follows:

  • Ylide Formation: The enzyme's active site environment facilitates the deprotonation of the C2-proton of the thiazolium ring of ThDP, forming the highly nucleophilic ylide.[7][8] A conserved glutamate residue often plays a key role in this activation step.[7][8]

  • Acyl Donor Binding and Decarboxylation (if applicable): The first substrate molecule, the acyl donor, binds to the active site. In the case of α-keto acid substrates like pyruvate, the ylide attacks the carbonyl carbon, leading to the formation of a covalent intermediate. Subsequent decarboxylation generates a key resonance-stabilized enamine intermediate, also known as the "Breslow intermediate".[3] For aldehyde substrates, the ylide directly attacks the carbonyl carbon.

  • Carboligation: The enamine intermediate then nucleophilically attacks the carbonyl carbon of a second substrate molecule, the acyl acceptor.[3][8]

  • Product Release: The resulting intermediate undergoes rearrangement and protonation, leading to the release of the α-hydroxy ketone product and regeneration of the ThDP cofactor.[8]

This catalytic cycle allows for the highly stereoselective formation of chiral acyloins under mild, aqueous conditions.[1]

Enzyme Selection: A Tale of Two Lyases

Several ThDP-dependent enzymes are capable of catalyzing the synthesis of this compound from propanal. Two of the most well-characterized and effective are Benzaldehyde Lyase (BAL) and Benzoylformate Decarboxylase (BFD).[9][10]

EnzymeSource OrganismStereoselectivity for this compoundKey Characteristics
Benzaldehyde Lyase (BAL) Pseudomonas fluorescens(S)-propioin (ee of 35%)[9]Exhibits typical Michaelis-Menten kinetics.[9] Can be deactivated by high concentrations of propanal.[9]
Benzoylformate Decarboxylase (BFD) Pseudomonas putida(R)-propioin (ee of 67%)[9]More stable than BAL in the presence of propanal and during storage.[9][10] Shows a near-linear velocity to substrate concentration relationship in the investigated range.[9]

Causality Behind Enzyme Choice: The selection between BAL and BFD depends critically on the desired stereoisomer of this compound. For (S)-propioin, BAL is the enzyme of choice, while BFD is preferred for the (R)-enantiomer.[9] Furthermore, for reactions involving high substrate concentrations or requiring extended reaction times, the superior stability of BFD makes it a more robust biocatalyst.[9][10] It is important to note that the enantiomeric excess (ee) can be influenced by reaction conditions. For instance, in a solid/gas bioreactor setup, the stereoselectivity of both enzymes was reported to be significantly impaired.[10][11]

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of ThDP-Dependent Enzymes

This protocol outlines a general procedure for the production of his-tagged BAL or BFD in Escherichia coli.

Rationale: Recombinant expression in E. coli is a well-established, cost-effective, and scalable method for producing large quantities of enzymes for biocatalytic applications. The use of a polyhistidine-tag (his-tag) allows for efficient purification via immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the gene for the his-tagged enzyme of interest

  • Luria-Bertani (LB) broth

  • Appropriate antibiotic (e.g., ampicillin or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Thiamine (Vitamin B1)

  • Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Dialysis tubing or centrifugal concentrators

  • Storage Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 10% glycerol)

Procedure:

  • Transformation: Transform the expression vector into a suitable E. coli expression strain.

  • Culture Growth: Inoculate a starter culture of 5-10 mL of LB broth containing the appropriate antibiotic with a single colony of transformed cells. Grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth (containing the antibiotic and 1 mM thiamine) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Expert Insight: Supplementing the growth media with thiamine can be crucial for the proper folding and stability of ThDP-dependent enzymes, as it ensures a sufficient supply of the precursor for the ThDP cofactor.[12]

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate at the lower temperature for 16-20 hours with shaking.

    • Causality: Lowering the temperature post-induction slows down protein synthesis, which can prevent the formation of insoluble inclusion bodies and promote proper protein folding.[12]

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Cell Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice or by using a French press.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • IMAC Purification: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the his-tagged enzyme with 5-10 column volumes of Elution Buffer. Collect fractions.

  • Buffer Exchange: Pool the fractions containing the purified enzyme and exchange the buffer to a suitable Storage Buffer using dialysis or centrifugal concentrators. This step is critical to remove imidazole, which can interfere with downstream applications.

  • Purity Analysis and Quantification: Assess the purity of the enzyme by SDS-PAGE. Determine the protein concentration using a standard method such as the Bradford assay.

  • Storage: Store the purified enzyme at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes a batch reaction for the synthesis of this compound from propanal using a purified ThDP-dependent enzyme.

Self-Validation: The protocol includes a control reaction without the enzyme to confirm that the formation of this compound is indeed enzyme-catalyzed. The progress of the reaction can be monitored over time to determine the reaction rate and endpoint.

Materials:

  • Purified Benzaldehyde Lyase (BAL) or Benzoylformate Decarboxylase (BFD)

  • Potassium phosphate buffer (50 mM, pH 7.0-8.0)

  • Thiamine diphosphate (ThDP)

  • Magnesium sulfate (MgSO4)

  • Propanal (Propionaldehyde)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Gas chromatograph (GC) with a chiral column or High-Performance Liquid Chromatograph (HPLC) with a chiral column for product analysis and enantiomeric excess determination.

Procedure:

  • Reaction Setup: In a sealed reaction vessel, prepare the following reaction mixture:

    • 50 mM Potassium phosphate buffer (pH adjusted to the optimum for the chosen enzyme, typically 7.0-8.0)

    • 1 mM Thiamine diphosphate (ThDP)

    • 2.5 mM Magnesium sulfate (MgSO4)

    • Purified enzyme (e.g., 0.1-1 mg/mL final concentration)

    • Causality: ThDP is the essential cofactor for the reaction.[13][14] Magnesium ions are often required to anchor the diphosphate moiety of ThDP in the active site.[13][14]

  • Control Reaction: Set up a parallel reaction under identical conditions but without the addition of the enzyme.

  • Substrate Addition: Add propanal to the desired final concentration (e.g., 100-500 mM).

    • Expert Insight: Both BAL and BFD can be subject to substrate inhibition or deactivation at high propanal concentrations.[9][10] It is advisable to start with a moderate concentration and optimize as needed. Fed-batch or continuous addition of the substrate can be a strategy to mitigate these effects.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Reaction Monitoring: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Work-up: Quench the reaction by adding an equal volume of a suitable organic solvent, such as ethyl acetate, to the aliquot. Vortex vigorously to extract the product. Centrifuge to separate the phases.

  • Drying: Transfer the organic layer to a clean vial and dry over anhydrous sodium sulfate.

  • Analysis: Analyze the organic extract by chiral GC or HPLC to quantify the amount of this compound formed and to determine the enantiomeric excess.

Protocol 3: Quantification of this compound using Gas Chromatography

This protocol provides a general method for the analysis of the reaction product.

Rationale: Gas chromatography is a robust and widely used analytical technique for the separation and quantification of volatile organic compounds like this compound.[15] The use of a chiral column allows for the separation of the (R) and (S) enantiomers, enabling the determination of the enantiomeric excess of the enzymatic reaction.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A chiral capillary column suitable for the separation of acyloin enantiomers (e.g., a cyclodextrin-based column).

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase by 10°C/min to 180°C, hold for 5 minutes.

    • (This program should be optimized for the specific column and instrument used).

  • Carrier Gas: Helium or Hydrogen.

  • Injection Volume: 1 µL.

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of racemic this compound of known concentrations in ethyl acetate.

  • Sample Analysis: Inject the prepared standards and the extracted reaction samples into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers of this compound based on their retention times (determined by injecting enantiomerically pure standards if available, or by comparison with literature data).

    • Integrate the peak areas for each enantiomer.

    • Construct a standard curve by plotting the peak area versus the concentration for the standard solutions.

    • Use the standard curve to determine the concentration of this compound in the reaction samples.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Visualization of the Catalytic Pathway

ThDP_Catalytic_Cycle Catalytic Cycle for this compound Synthesis ThDP_Ylide ThDP Ylide Intermediate1 Covalent Adduct ThDP_Ylide->Intermediate1 Nucleophilic Attack Propanal1 Propanal (Donor) Propanal1->Intermediate1 Enamine Enamine Intermediate (Breslow Intermediate) Intermediate1->Enamine Proton Transfer Intermediate2 Acyloin-ThDP Adduct Enamine->Intermediate2 Carboligation Propanal2 Propanal (Acceptor) Propanal2->Intermediate2 This compound This compound Product Intermediate2->this compound Release Enzyme Enzyme Active Site (Regenerated ThDP) Intermediate2->Enzyme Regeneration Enzyme->ThDP_Ylide Deprotonation

Caption: Catalytic cycle of ThDP-dependent enzymes for this compound synthesis.

Conclusion and Future Outlook

The use of thiamine diphosphate-dependent enzymes like Benzaldehyde Lyase and Benzoylformate Decarboxylase provides a powerful and stereoselective route for the synthesis of this compound. The choice of enzyme dictates the chirality of the final product, and understanding the stability and kinetic properties of these biocatalysts is key to developing efficient and robust synthetic processes. The protocols provided herein offer a solid foundation for researchers to explore and optimize the enzymatic synthesis of this valuable chiral building block.

Future research in this area will likely focus on protein engineering to enhance the activity, stability, and stereoselectivity of these enzymes.[16][17] The development of continuous flow biocatalytic systems and the expansion of the substrate scope to produce a wider range of acyloins will further solidify the position of ThDP-dependent enzymes as indispensable tools in modern organic synthesis and drug development.[17][18]

References

Application Note: A Comprehensive Protocol for the Laboratory Synthesis of 4-Hydroxyhexan-3-one (Propioin)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Hydroxy Ketones

4-Hydroxyhexan-3-one, also known as propioin, is an α-hydroxy ketone (or acyloin) that serves as a valuable building block in organic synthesis and is noted as a metabolite in organisms like Saccharomyces cerevisiae[1]. Its structure, featuring adjacent hydroxyl and carbonyl functionalities, makes it a versatile precursor for various chemical transformations, including the synthesis of conjugated enones like 4-hexen-3-one, a compound used in the flavor and fragrance industry[2][3].

This document provides a detailed laboratory-scale protocol for the synthesis of 4-hydroxyhexan-3-one via a thiamine-catalyzed benzoin-type condensation of propionaldehyde. This method is a modern, safer alternative to the classical cyanide-catalyzed procedures, leveraging the principles of organocatalysis[4]. We will provide not only the procedural steps but also the underlying mechanistic rationale, safety protocols, and methods for characterization to ensure a reproducible and validated outcome.

Reaction Principle and Mechanism

The synthesis proceeds via an acyloin condensation, a carbon-carbon bond-forming reaction that couples two aldehyde molecules. In this protocol, the catalyst thiamine hydrochloride is deprotonated by a base to form its ylide, a thiazolium salt. This ylide acts as a nucleophile, attacking the carbonyl carbon of a propionaldehyde molecule. The resulting intermediate, known as the Breslow intermediate, rearranges to form a nucleophilic enamine, which then attacks a second molecule of propionaldehyde. Subsequent collapse of the tetrahedral intermediate and regeneration of the catalyst yields the desired 4-hydroxyhexan-3-one.

Reaction Scheme:

2 x Propionaldehyde ---(Thiamine HCl, NaOH, Ethanol/H₂O)---> 4-Hydroxyhexan-3-one

Materials and Reagents

Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Reflux condenser and heating mantle

  • Dropping funnel (100 mL)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical instruments for characterization (FTIR, NMR, GC-MS)

Reagents and Properties

A summary of the key reagents and the product is provided below.

CompoundFormulaMolar Mass ( g/mol )AmountMoles (mol)Key Hazards
PropionaldehydeC₃H₆O58.0829.0 g (36 mL)0.50Highly flammable, irritant, may form explosive peroxides[5][6]
Thiamine HClC₁₂H₁₈Cl₂N₄OS337.271.7 g0.005-
Sodium HydroxideNaOH40.0010 mL (2 M aq. soln.)0.02Corrosive
Ethanol (95%)C₂H₅OH46.0750 mL-Flammable
Diethyl Ether(C₂H₅)₂O74.12~100 mL-Extremely flammable, peroxide former
Sodium ChlorideNaCl58.44As needed (sat. soln.)--
Magnesium SulfateMgSO₄120.37As needed (anhydrous)--
Product:
4-Hydroxyhexan-3-oneC₆H₁₂O₂116.16[1][7]Theoretical: 29.0 g0.25Flammable, irritant[1]

Safety and Handling Precautions

This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Propionaldehyde: Highly flammable liquid and vapor[6]. It is an irritant to the skin, eyes, and respiratory system[5]. It is also air-sensitive and can form explosive peroxides upon prolonged storage[6]. Use in a fume hood and keep away from ignition sources.

  • Sodium Hydroxide: A strong base that can cause severe skin and eye burns. Handle with care.

  • Diethyl Ether: Extremely flammable. Ensure no open flames or spark sources are present during extraction. Grounding of equipment is recommended to prevent static discharge[5].

Experimental Workflow Diagram

The overall laboratory workflow is summarized in the diagram below.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Setup Apparatus (Flask, Condenser) B Prepare Catalyst Solution (Thiamine HCl in Ethanol) A->B D Add Base to Catalyst (Formation of Ylide) B->D C Prepare Base Solution (2M NaOH) C->D E Slow Addition of Propionaldehyde (Control Temperature) D->E Initiates Reaction F Reflux Reaction Mixture (e.g., 60-90 min at 70-80°C) E->F G Cool & Neutralize (Dilute HCl) F->G H Aqueous Extraction (Add H₂O & Diethyl Ether) G->H I Wash Organic Layer (Saturated NaCl Solution) H->I J Dry & Filter (Anhydrous MgSO₄) I->J K Solvent Removal (Rotary Evaporation) J->K L Vacuum Distillation of Crude Product K->L M Characterize Pure Product (GC-MS, NMR, FTIR) L->M

Caption: Workflow for the synthesis of 4-hydroxyhexan-3-one.

Step-by-Step Synthesis Protocol

  • Catalyst Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, combine thiamine hydrochloride (1.7 g, 5.0 mmol) and 95% ethanol (15 mL). Stir the mixture to dissolve.

  • Ylide Formation: Cool the flask in an ice-water bath. Slowly add 10 mL of a 2 M aqueous sodium hydroxide solution to the thiamine solution over 5 minutes. The solution should turn yellow, indicating the formation of the thiazolium ylide catalyst.

  • Substrate Addition: Transfer propionaldehyde (36 mL, 0.50 mol) to the dropping funnel. Add the propionaldehyde dropwise to the stirring catalyst solution over a period of 30-45 minutes. Maintain the internal temperature below 40°C during the addition using the ice bath. Causality Note: Slow addition is critical to control the exothermic reaction and prevent unwanted side reactions, such as self-aldol condensation.

  • Reaction: After the addition is complete, remove the ice bath and gently heat the mixture to reflux (approximately 70-80°C) using a heating mantle. Maintain reflux for 60-90 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Neutralize the mixture by carefully adding dilute hydrochloric acid until the pH is ~7.

  • Transfer the mixture to a 250 mL separatory funnel. Add 50 mL of deionized water and 50 mL of diethyl ether. Shake vigorously, venting frequently. Allow the layers to separate and collect the upper organic layer.

  • Extract the aqueous layer two more times with 25 mL portions of diethyl ether. Combine all organic extracts.

  • Wash the combined organic layers with 50 mL of saturated sodium chloride (brine) solution to remove residual water and ethanol. Causality Note: The brine wash reduces the solubility of the organic product in any remaining aqueous phase, improving recovery.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together. Filter the solution to remove the drying agent and collect the filtrate in a pre-weighed round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator at low temperature (<30°C) to yield the crude product.

  • Purification: Purify the crude liquid by vacuum distillation. Collect the fraction boiling at the appropriate temperature for 4-hydroxyhexan-3-one (approx. 75-80 °C at 15 mmHg). A pure, colorless liquid should be obtained.

Product Characterization

The identity and purity of the synthesized 4-hydroxyhexan-3-one should be confirmed using standard analytical techniques. Expected results are as follows:

  • Appearance: Colorless to pale yellow liquid.

  • Molecular Formula: C₆H₁₂O₂[1][8].

  • Molecular Weight: 116.16 g/mol [1][7].

  • FTIR Spectroscopy: The infrared spectrum should show a strong absorption for the carbonyl (C=O) group around 1710-1720 cm⁻¹ and a broad absorption for the hydroxyl (O-H) group between 3200-3600 cm⁻¹[1][7].

  • Mass Spectrometry (EI): The mass spectrum is expected to show characteristic fragments. Key peaks often include the molecular ion [M]⁺ at m/z 116 and a prominent base peak at m/z 59, corresponding to the [C₂H₅COH]⁺ fragment[1][9].

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include two triplets corresponding to the terminal methyl groups, two quartets for the methylene groups, and a multiplet for the proton on the hydroxyl-bearing carbon.

References

Comprehensive Analytical Characterization of Propioin (4-Hydroxy-3-hexanone)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

Propioin (4-hydroxy-3-hexanone) is an α-hydroxy ketone of significant interest in chemical synthesis and as a potential building block in pharmaceutical development.[1][2] Its precise characterization is fundamental to ensuring purity, stability, and consistency in research and manufacturing settings. This guide provides a detailed overview of the primary analytical methods for the comprehensive characterization of this compound. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices. The aim is to equip researchers and drug development professionals with a robust framework for validating the identity, purity, structure, and physical properties of this compound.

Introduction: The Need for Rigorous Characterization

This compound (C₆H₁₂O₂) is a secondary alpha-hydroxy ketone featuring both a hydroxyl and a carbonyl functional group.[2] This bifunctional nature makes it a versatile synthetic intermediate but also presents unique analytical challenges. Impurities, isomers, or degradation products can significantly impact the outcomes of subsequent reactions or the safety and efficacy of a final drug product. Therefore, a multi-faceted analytical approach is not just recommended but essential for a complete quality assessment.

This document outlines an integrated workflow employing Gas Chromatography-Mass Spectrometry (GC-MS) for purity and volatile impurity analysis, High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural elucidation, and Thermal Analysis (TGA/DSC) for physical property determination.

Chromatographic Methods: Separation and Quantification

Chromatographic techniques are the cornerstone of purity analysis, separating this compound from starting materials, by-products, and degradants.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like this compound.[3] The sample is volatilized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Rationale for Use: This method offers exceptional sensitivity and specificity. It is ideal for identifying and quantifying trace volatile impurities that might be missed by other techniques and for confirming the molecular weight of the main component.

Protocol 2.1: GC-MS Analysis of this compound

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 10-50 µg/mL.

    • Transfer the final solution to a 2 mL GC vial.

    • Scientist's Note: The choice of solvent is critical. It must fully dissolve the sample without co-eluting with the analyte or interfering with the analysis. A solvent blank should always be run to check for impurities.

  • Instrumentation and Parameters:

    • A typical GC-MS system, such as an Agilent GC/MSD, is suitable.[4]

    • The parameters below provide a starting point and should be optimized for the specific instrument and column used.

GC Parameter Setting Rationale
Column SH-WAX (60 m x 0.25 mm, 0.5 µm) or similar polar columnA polar column (like a wax-type) is chosen to effectively separate compounds with polar functional groups like ketones and alcohols.[5]
Injector Temp. 240 °CEnsures rapid and complete volatilization of the sample without thermal degradation.
Carrier Gas HeliumInert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate for balancing separation efficiency and analysis time.
Oven Program 80°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 minThe initial temperature allows for separation of highly volatile impurities, while the ramp effectively elutes this compound and less volatile compounds.
Injection Mode Split (Ratio 20:1)Prevents column overloading and ensures sharp chromatographic peaks for a relatively concentrated sample.
MS Parameter Setting Rationale
Ion Source Temp. 230 °CMaintains the analyte in a gaseous state and promotes efficient ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method that creates reproducible fragmentation patterns for library matching.
Mass Range 40-250 amuCovers the expected mass of this compound (MW: 116.16) and its characteristic fragments.
Scan Mode Full ScanAllows for the identification of unknown impurities by capturing all ions within the specified mass range.
  • Data Analysis:

    • The retention time of the major peak should be consistent with a this compound reference standard.

    • The mass spectrum of the major peak should show a molecular ion (M⁺) at m/z 116 and a fragmentation pattern consistent with the structure of 4-hydroxy-3-hexanone.

    • Purity is estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar molecule like this compound, a reverse-phase method is most common.

Rationale for Use: HPLC is a highly reproducible and robust technique for quantitative analysis and purity determination, particularly for non-volatile impurities.[6][7] Since the α-hydroxy ketone moiety of this compound does not possess a strong UV chromophore, derivatization is often employed to enhance detection sensitivity.[8][9]

Protocol 2.2: HPLC Purity Assay (via DNPH Derivatization)

  • Derivatization Agent Preparation (2,4-Dinitrophenylhydrazine - DNPH):

    • Prepare a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid.

    • Safety Note: DNPH is a potentially explosive solid when dry and should be handled with care, typically wetted with water for storage. Always use appropriate personal protective equipment.

  • Sample Preparation and Derivatization:

    • Accurately prepare a 1 mg/mL solution of this compound in acetonitrile.

    • In a vial, mix 100 µL of the this compound solution with 900 µL of the DNPH reagent.

    • Vortex the mixture and allow it to react at room temperature for at least 1 hour, protected from light. The formation of a yellow/orange color indicates the formation of the hydrazone derivative.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection.

    • Rationale: The reaction between the ketone group of this compound and DNPH creates a 2,4-dinitrophenylhydrazone derivative. This derivative is highly conjugated and absorbs strongly in the UV-Vis region (~360 nm), dramatically increasing the sensitivity of the analysis.[9]

  • Instrumentation and Parameters:

HPLC Parameter Setting Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)The non-polar C18 stationary phase is ideal for retaining and separating the relatively non-polar DNPH derivatives.[9]
Mobile Phase Isocratic: 65% Acetonitrile / 35% WaterA common mobile phase for separating DNPH derivatives, providing a good balance of retention and elution strength.[9]
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns, ensuring good separation efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 360 nmThis is the typical wavelength of maximum absorbance for DNPH derivatives, providing optimal sensitivity.[9]
Injection Vol. 20 µLA standard injection volume for analytical HPLC.
  • Data Analysis:

    • A calibration curve should be prepared using a certified reference standard of this compound (derivatized under the same conditions) at multiple concentrations to enable accurate quantification.

    • Purity is determined by comparing the area of the main peak to the total peak area (Area % method) or by quantifying against the calibration curve.

Spectroscopic Methods: Definitive Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structural determination.[10] It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Rationale for Use: For a molecule like this compound, ¹H NMR confirms the number and connectivity of hydrogen atoms, while ¹³C NMR confirms the carbon skeleton. 2D NMR techniques (like COSY) can further verify proton-proton couplings.[11]

Protocol 3.1: NMR Analysis of this compound

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Scientist's Note: CDCl₃ is a common choice. If the hydroxyl proton signal is of particular interest, using DMSO-d₆ can be beneficial as it reduces the rate of proton exchange, resulting in a sharper -OH signal.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and optionally 2D COSY spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected Spectral Data and Interpretation:

    • The chemical structure is CH₃-CH₂-C(=O)-CH(OH)-CH₂-CH₃.

    • The following table predicts the expected signals in the ¹H and ¹³C NMR spectra.

¹H NMR (Predicted) Assignment Approx. δ (ppm) Multiplicity Integration
H-1, H-6-CH₃~0.9 - 1.1Triplets6H
H-2, H-5-CH₂-~1.5 - 2.5Quartets/Multiplets4H
H-4-CH(OH)-~3.5 - 4.5Multiplet1H
OH-OHVariable (e.g., 2-4)Broad Singlet1H
¹³C NMR (Predicted) Assignment Approx. δ (ppm)
C-1, C-6-CH₃~10 - 20
C-2, C-5-CH₂-~25 - 40
C-4-CH(OH)-~70 - 80
C-3-C=O~200 - 215
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. This provides a fingerprint of the functional groups present.[12]

Rationale for Use: FTIR is a rapid and non-destructive technique to confirm the presence of the key functional groups in this compound: the hydroxyl (-OH) and carbonyl (C=O) groups, which are hallmarks of an α-hydroxy ketone.[13][14]

Protocol 3.2: FTIR Analysis of this compound

  • Sample Preparation:

    • As this compound is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[14][15]

    • Gently press the plates together to form a thin capillary film.

  • Data Acquisition:

    • Place the salt plates in the spectrometer's sample holder.

    • Collect a background spectrum of the empty beam path first.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Expected Spectral Data and Interpretation:

Key Absorption Band (cm⁻¹) Functional Group Vibrational Mode
~3400 cm⁻¹ (Broad) O-H (Alcohol)Stretching
~2970-2880 cm⁻¹ C-H (Alkyl)Stretching
~1710 cm⁻¹ (Strong) C=O (Ketone)Stretching
~1100 cm⁻¹ C-O (Alcohol)Stretching

Scientist's Note: The broadness of the O-H stretch is due to hydrogen bonding. The position of the C=O stretch confirms it is a simple aliphatic ketone. The simultaneous presence of both strong absorptions is a key indicator of the α-hydroxy ketone structure.

Thermal Analysis: Characterizing Physical Properties

Thermal analysis techniques measure changes in a material's physical properties as a function of temperature.[16]

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Principle:

  • TGA measures the change in mass of a sample as it is heated. It is used to determine thermal stability and decomposition temperatures.[17][18]

  • DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal events like melting, boiling, and glass transitions.[17][19]

Rationale for Use: These methods provide critical data on the physical properties of this compound, including its boiling point and thermal stability. This information is vital for handling, storage, and process development.

Protocol 4.1: TGA/DSC Analysis of this compound

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the liquid this compound sample into an aluminum TGA/DSC pan.

    • If using a volatile sample, a hermetically sealed pan may be necessary for DSC to prevent evaporation before boiling.

  • Instrumentation and Parameters:

TGA Parameter Setting Rationale
Temp. Program Ramp from 25°C to 400°C at 10°C/minA standard heating rate to observe decomposition events clearly.
Atmosphere Nitrogen (N₂) at 50 mL/minAn inert atmosphere prevents oxidative degradation, allowing for the observation of inherent thermal stability.
DSC Parameter Setting Rationale
Temp. Program Ramp from -20°C to 200°C at 10°C/minThis range will cover the expected melting point (~-4°C) and boiling point (~167°C).[2]
Atmosphere Nitrogen (N₂) at 50 mL/minProvides an inert environment for the measurement.
  • Data Analysis:

    • TGA: The thermogram will show a stable baseline until the onset of decomposition, indicated by a sharp loss of mass. This onset temperature defines the limit of thermal stability.

    • DSC: The thermogram will show an endothermic peak corresponding to the boiling point of this compound.

Integrated Analytical Workflow

A comprehensive characterization of this compound relies on the synergistic use of these techniques. The following workflow illustrates a logical approach to sample analysis.

G cluster_0 Sample Receipt & Initial Checks cluster_1 Structural Confirmation cluster_2 Purity & Impurity Profile cluster_3 Physical Properties Sample This compound Sample Appearance Visual Appearance (Color, Clarity) Sample->Appearance NMR NMR Spectroscopy (¹H, ¹³C) - Unambiguous Structure Appearance->NMR FTIR FTIR Spectroscopy - Functional Group ID Appearance->FTIR GCMS GC-MS - Volatile Impurities - MW Confirmation Appearance->GCMS HPLC HPLC-UV - Quantitative Purity - Non-Volatile Impurities Appearance->HPLC Thermal TGA / DSC - Thermal Stability - Boiling Point Appearance->Thermal Report Certificate of Analysis (Comprehensive Report) NMR->Report FTIR->Report GCMS->Report HPLC->Report Thermal->Report

Caption: Integrated workflow for the comprehensive characterization of this compound.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to build a complete profile of its identity, structure, purity, and physical properties. By logically combining chromatography (GC-MS, HPLC), spectroscopy (NMR, FTIR), and thermal analysis (TGA, DSC), researchers and drug development professionals can establish a robust and reliable quality control system. The protocols and rationale provided in this guide serve as a validated starting point for the comprehensive analysis of this compound, ensuring its suitability for downstream applications in research and development.

References

Introduction: The Significance of Propioin in Flavor and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of Propioin and its Derivatives

This compound (3-hydroxy-2-pentanone) is an α-hydroxy ketone, also known as an acyloin, that plays a crucial role in the sensory profile of various fermented foods and beverages.[1] It is a natural byproduct of yeast metabolism during fermentation and is particularly significant in the brewing industry, where it, along with other vicinal diketones (VDKs), can impart distinct buttery or caramel-like flavors.[2][3][4] Monitoring and quantifying this compound and its derivatives are essential for quality control, ensuring product consistency, and optimizing fermentation processes.[5][6][7]

This application note provides a comprehensive, in-depth guide for researchers, scientists, and quality control professionals on the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind methodological choices, from sample preparation and derivatization to instrument configuration and data interpretation.

Part 1: The Analytical Challenge & Strategy

Direct GC-MS analysis of this compound presents significant challenges. This compound's structure contains two key functional groups: a ketone and a hydroxyl group. The hydroxyl group is polar and contains an "active hydrogen," which can lead to several analytical issues:

  • Poor Volatility: The polar hydroxyl group increases the boiling point of the molecule, making it less suitable for gas chromatography, which requires analytes to be volatile.[8][9]

  • Thermal Instability: At the high temperatures of the GC injector and column, molecules with free hydroxyl groups can degrade.

  • Poor Peak Shape: The active hydrogen can interact with active sites on the GC column and liner, causing peak tailing and reducing chromatographic resolution and sensitivity.

  • Tautomerization: The α-hydroxy ketone structure can exist in equilibrium with its enol tautomer, potentially leading to multiple or broad peaks for a single analyte.[10]

To overcome these challenges, a chemical derivatization strategy is employed. This process modifies the functional groups to make the analyte more amenable to GC-MS analysis.[10][11] Our strategy is a robust two-step derivatization involving methoximation followed by silylation.

  • Methoximation: This step targets the ketone group. Methoxyamine reacts with the carbonyl group to form a methoxime derivative. This is critical because it "locks" the ketone in place, preventing keto-enol tautomerization and the formation of multiple derivatives in the subsequent silylation step.[10][12]

  • Silylation: This step targets the hydroxyl group. A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar, thermally stable trimethylsilyl (TMS) group.[12][13] The resulting TMS-ether is significantly more volatile and less likely to interact with the GC system, leading to sharp, symmetrical peaks.[14]

Part 2: Experimental Workflow and Protocols

The overall analytical workflow is designed to ensure reproducibility and accuracy, from sample collection to final data analysis.

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample (e.g., Fermentation Broth) Degas Degas Sample (if necessary) Sample->Degas e.g., Sonication Lyophilize Lyophilize to Dryness Degas->Lyophilize Removes water Methox Step 1: Methoximation (Methoxyamine HCl in Pyridine) Lyophilize->Methox Silyl Step 2: Silylation (MSTFA) Methox->Silyl Protects keto group Inject GC-MS Injection Silyl->Inject Caps hydroxyl group GC GC Separation Inject->GC MS MS Detection (EI) GC->MS Deconvolute Peak Deconvolution MS->Deconvolute Identify Compound Identification (Retention Time & Mass Spectrum) Deconvolute->Identify Quantify Quantification Identify->Quantify

Caption: Overall workflow for GC-MS analysis of this compound derivatives.

Protocol 1: Sample Preparation and Derivatization

This protocol is optimized for aqueous samples such as fermentation broths or beverages. The exclusion of water is critical as silylation reagents are moisture-sensitive.[12][14]

Materials:

  • Sample containing this compound.

  • Methoxyamine hydrochloride (MeOx).

  • Anhydrous Pyridine.

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • GC Vials (2 mL) with PTFE-lined caps.

  • Lyophilizer (Freeze-dryer) or vacuum concentrator.

  • Heating block or incubator.

  • Vortex mixer.

Procedure:

  • Sample Aliquoting & Drying:

    • Pipette 100 µL of the sample into a 2 mL GC vial. If the sample contains CO2 (e.g., beer), degas it first by gentle sonication or by pouring it between two beakers.[2]

    • Flash-freeze the sample (e.g., using liquid nitrogen) and lyophilize until completely dry to remove all water.[10] This is a critical step to prevent hydrolysis of the derivatizing reagents.

  • Step 1: Methoximation of the Ketone Group:

    • Prepare a 20 mg/mL solution of Methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to the dried sample residue in the GC vial.

    • Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.

    • Incubate the vial at 37°C for 90 minutes with agitation.[10] This reaction converts the ketone group of this compound to its methoxime derivative, preventing the formation of isomers.[12]

  • Step 2: Silylation of the Hydroxyl Group:

    • After the vial has cooled to room temperature, add 80 µL of MSTFA.

    • Recap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 37°C for 30 minutes with agitation.[10] This reaction converts the polar hydroxyl group into a non-polar TMS-ether.

    • After cooling, the sample is ready for immediate GC-MS analysis.

Part 3: GC-MS Instrumentation and Methodology

The selection of appropriate GC-MS parameters is crucial for achieving good separation and sensitive detection. The following parameters are recommended as a starting point and should be optimized for the specific instrument and application.

ParameterRecommended SettingRationale
Gas Chromatograph
GC SystemAgilent 8890 GC, Thermo Scientific TRACE 1310, or equivalentProvides reliable temperature programming and electronic pneumatic control for reproducible retention times.
ColumnMid-polarity column, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of derivatized metabolites, including TMS derivatives, balancing polarity and thermal stability.[5]
Carrier GasHelium, constant flow mode at 1.2 mL/minInert carrier gas providing good chromatographic efficiency. Constant flow ensures stable performance throughout the temperature program.
InjectorSplit/Splitless
Injection ModeSplitless (for trace analysis) or Split 10:1 (for higher concentrations)Splitless mode maximizes sensitivity for low-concentration analytes. A split injection prevents column overloading for more concentrated samples.
Injector Temperature250 °CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.
Injection Volume1 µLStandard volume for capillary GC.
Oven ProgramInitial 70°C, hold 2 min; Ramp at 10°C/min to 280°C; Hold for 5 minThe initial hold allows for solvent focusing. The ramp rate effectively separates compounds of varying volatility. The final hold ensures all high-boiling compounds are eluted from the column.
Mass Spectrometer
MS SystemAgilent 5977B MSD, Thermo Scientific ISQ 7000, or equivalentA single quadrupole or ion trap mass spectrometer provides the necessary sensitivity and mass range for this application.
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.[15]
Ion Source Temp.230 °CPrevents condensation of analytes in the source while minimizing thermal degradation.
Quadrupole Temp.150 °CEnsures stable mass analysis.
Mass Scan Rangem/z 40 - 450Covers the expected mass range of the derivatized this compound and its characteristic fragments, while excluding low-mass interferences from air and water.
Acquisition ModeFull Scan (for identification); Selected Ion Monitoring (SIM) (for quantification)Full scan mode is used to generate complete mass spectra for compound identification. SIM mode significantly increases sensitivity for targeted quantitative analysis by monitoring only specific ions.

Part 4: Data Analysis and Interpretation

A. Identification by Retention Time

The first step in identification is matching the retention time of the peak in the sample chromatogram to that of an authentic standard analyzed under the same conditions. The Kovats Retention Index (RI) can also be used for more robust, inter-laboratory identification. For 3-hydroxy-2-pentanone, typical RI values are around 768-838 on non-polar columns and 1327-1368 on polar columns.[16][17] Derivatization will significantly alter this retention time, making the analysis of a derivatized standard essential.

B. Identification by Mass Spectrum

Electron ionization at 70 eV imparts enough energy to cause reproducible fragmentation of the parent molecule. The resulting mass spectrum is a unique fingerprint. For ketones and alcohols, α-cleavage (cleavage of the bond adjacent to the carbon bearing the functional group) is a primary fragmentation pathway.[18][19]

For the TMS- and MeOx-derivatized this compound, the molecular ion (M+) will be observed, and its mass will confirm the success of the derivatization. The fragmentation will be driven by the most stable resulting ions. The primary fragmentation is expected to be the α-cleavage between C2 and C3, leading to the loss of an ethyl radical. This results in a highly stable, resonance-delocalized acylium ion, which will likely be the base peak.

Caption: Proposed primary fragmentation of derivatized this compound.

Expected Key Ions in the Mass Spectrum:

  • Molecular Ion (M+): The ion corresponding to the full mass of the derivatized molecule. Its presence confirms the identity and successful derivatization.

  • [M-29]+: The base peak resulting from the loss of the ethyl group (•CH₂CH₃) via α-cleavage.

  • m/z 73: A characteristic ion for TMS derivatives, corresponding to the [Si(CH₃)₃]+ ion.[13]

  • Other smaller fragments may arise from further breakdown of the primary fragments or cleavage at other bonds.

Part 5: Method Performance and Quantitative Analysis

For use in a quality control environment, the analytical method must be validated to ensure it is fit for purpose.[14] Key validation parameters are summarized below. This data is representative of what can be achieved with a validated GC-MS method for this class of compounds.

Performance MetricTypical ResultDescription
Linearity (R²) > 0.995A calibration curve is constructed by analyzing standards at multiple concentrations. An R² value close to 1.0 indicates a strong linear relationship between concentration and instrument response.
Limit of Detection (LOD) 1-5 µg/L (ppb)The lowest concentration of the analyte that can be reliably detected above the background noise. Typically calculated as 3 times the signal-to-noise ratio.
Limit of Quantitation (LOQ) 5-15 µg/L (ppb)The lowest concentration of the analyte that can be accurately and precisely quantified. Typically calculated as 10 times the signal-to-noise ratio. The LOQ is critical for monitoring trace levels in products like beer.[2][5]
Precision (%RSD) < 10%The closeness of agreement between a series of measurements obtained from multiple analyses of the same sample. It is expressed as the Relative Standard Deviation (%RSD) and should be low for a reliable method.
Accuracy (% Recovery) 90 - 110%The closeness of the measured value to the true value. It is often assessed by spiking a blank matrix with a known amount of the analyte and measuring the percent recovered.

Conclusion

The GC-MS method detailed in this application note, incorporating a two-step methoximation and silylation derivatization, provides a robust and reliable approach for the analysis of this compound and its derivatives. This methodology successfully overcomes the inherent challenges of analyzing polar α-hydroxy ketones by improving analyte volatility, thermal stability, and chromatographic performance. By carefully following the outlined protocols for sample preparation and instrument analysis, researchers and quality control professionals can achieve the high levels of sensitivity, specificity, and accuracy required for monitoring this important flavor compound in a variety of matrices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acyloin Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing acyloin condensation reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot common issues and enhance reaction outcomes.

Introduction to Acyloin Condensation

The acyloin condensation is a powerful reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxyketone, also known as an acyloin.[1][2][3] This reaction is particularly valuable for the synthesis of aliphatic and saturated α-hydroxyketones and is a cornerstone method for forming carbocyclic rings, especially those with ten or more members, through an intramolecular pathway.[1][4][5] The reaction typically proceeds in high-boiling aprotic solvents like toluene or xylene under an inert atmosphere, as oxygen can interfere with the reaction and reduce yields.[1][4]

The generally accepted mechanism involves a four-step process:

  • Oxidative ionization of sodium atoms on the carbonyl group of two ester molecules.

  • A Wurtz-type radical coupling of the two resulting ketyl radical anions.

  • Elimination of two alkoxy groups to yield a 1,2-diketone intermediate.

  • Further reduction by sodium to form a sodium enediolate, which upon acidic workup, tautomerizes to the final acyloin product.[1][3][6]

A critical modification, known as the Rühlmann method, involves the use of trimethylsilyl chloride (TMSCl) as a trapping agent for the enediolate intermediate.[1][2][3] This significantly improves yields by preventing competing side reactions.[2][3]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific problems you may encounter during your acyloin condensation experiments, providing detailed explanations and actionable solutions.

Question 1: My acyloin condensation reaction has a very low yield or failed completely. What are the most common causes?

Answer:

Low or no yield in an acyloin condensation can be attributed to several factors, often related to the reaction setup and reagents. Here's a systematic approach to troubleshooting:

  • Presence of Protic Impurities: The acyloin condensation is highly sensitive to moisture and protic solvents like alcohols. The presence of these impurities will lead to the Bouveault-Blanc reduction of the ester to the corresponding alcohol, consuming the starting material and the sodium reductant.[2][3][6]

    • Solution: Ensure all glassware is rigorously dried (oven- or flame-dried) and the reaction is assembled under an inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous. Toluene and xylene can be dried by distillation from sodium-benzophenone ketyl.

  • Oxygen Contamination: Traces of oxygen can interfere with the radical intermediates in the reaction, leading to a reduction in yield.[1][4]

    • Solution: The reaction should be performed under a positive pressure of an inert gas. Degassing the solvent prior to use by sparging with an inert gas can also be beneficial.

  • Purity of Sodium: While it may seem counterintuitive, highly pure sodium can sometimes result in lower yields. It is believed that potassium impurities in less pure sodium can act as a catalyst for the reaction.[1]

    • Solution: If you suspect this is an issue, using a sodium-potassium alloy (NaK) or commercially available sodium dispersions which often contain these impurities might improve the outcome.

  • Insoluble Product Formation: In some cases, the product may be insoluble in the reaction solvent and coat the surface of the sodium, preventing further reaction.[1]

    • Solution: Consider using a solvent in which the product is more soluble. N-methyl-morpholine has been used successfully in cases where other solvents have failed due to product insolubility.[1][2][3]

Question 2: I am observing significant formation of a side product, which I suspect is from a Dieckmann or Claisen-type condensation. How can I suppress this?

Answer:

This is a very common issue, especially in intramolecular acyloin condensations of diesters. The alkoxide base generated during the reaction can catalyze the Dieckmann condensation (for intramolecular reactions) or the Claisen condensation (for intermolecular reactions).[1][7]

  • The Role of the Rühlmann Modification: The most effective way to suppress these side reactions is to employ the Rühlmann modification, which uses trimethylsilyl chloride (TMSCl) as an additive.[2][3][7]

    • Mechanism of Suppression: TMSCl serves two crucial roles:

      • It traps the nucleophilic enediolate intermediate as a stable bis-silyl enol ether, preventing it from participating in subsequent reactions.[6][8]

      • It reacts with the alkoxide byproduct, scavenging it from the reaction mixture and preventing it from catalyzing the undesired condensation reactions.[7]

    • Implementation: Add at least two equivalents of TMSCl to the reaction mixture. The resulting bis-silyl ether can be isolated and then hydrolyzed with aqueous acid to yield the acyloin, often in significantly higher yields.[6][8][9]

Question 3: My intramolecular acyloin condensation to form a medium-sized ring (8-12 members) is giving a low yield. How can I optimize this?

Answer:

The formation of medium-sized rings is often challenging due to entropic factors and transannular strain. However, the acyloin condensation is one of the better methods for this purpose.[1]

  • High Dilution is Not Always Necessary: Unlike many other cyclization reactions, the acyloin condensation is a surface-catalyzed reaction on the metallic sodium. It is believed that the two ends of the diester are adsorbed onto the sodium surface, bringing them into proximity and favoring intramolecular cyclization over intermolecular polymerization, even at moderate concentrations.[1][4] Therefore, high dilution is less critical than in other cyclization methods.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time, as the cyclization of larger rings can be slower. The high temperatures afforded by solvents like toluene or xylene are generally necessary to drive the reaction.

  • Substrate Purity: Ensure the starting diester is of high purity, as impurities can lead to side reactions and lower the yield of the desired cyclic acyloin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for an acyloin condensation?

Aprotic solvents with high boiling points are essential.[1][2][3] Toluene and xylene are the most commonly used solvents.[4][10] Dioxane, tetrahydrofuran (THF), and acyclic dialkyl ethers can also be employed.[1][6] The choice of solvent can also be influenced by the solubility of the starting material and the product.[1]

Q2: Can I use esters with aromatic substituents in an acyloin condensation?

The acyloin condensation is most successful for esters with aliphatic and saturated R groups.[1] For the synthesis of α-hydroxy ketones with aryl substituents (benzoins), the benzoin condensation of aromatic aldehydes is the more common and efficient method.[5]

Q3: How does the ring size affect the yield in an intramolecular acyloin condensation?

The yield of cyclic acyloins is highly dependent on the ring size:

  • 5- and 6-membered rings: High yields (80-85%)

  • 4-, 7-, 10-, and 11-membered rings: Moderate yields (50-60%)

  • 8- and 9-membered rings: Poor to modest yields (30-40%)

  • 12-membered and larger rings: Good to excellent yields (>70%)[1]

Q4: What is the stoichiometry of the reagents?

For every mole of ester, two gram-atoms of sodium are required.[11] In the Rühlmann modification, at least two equivalents of TMSCl should be used.

Experimental Protocols

Standard Protocol for Acyloin Condensation (Rühlmann Modification)
  • Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous toluene to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel.

  • Sodium Dispersion: Add a dispersion of sodium metal to the toluene and heat the mixture to reflux with vigorous stirring to create a fine sodium sand.

  • Addition of Reactants: In the addition funnel, prepare a solution of the ester and trimethylsilyl chloride (2 equivalents) in anhydrous toluene.

  • Reaction: Add the ester/TMSCl solution dropwise to the refluxing sodium suspension over several hours.

  • Workup: After the addition is complete, continue to reflux for an additional hour. Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium with methanol or isopropanol.

  • Hydrolysis: Add a solution of aqueous acid (e.g., 1 M HCl) and stir vigorously to hydrolyze the bis-silyl enol ether.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude acyloin can then be purified by distillation or chromatography.

Data and Visualization

Table 1: Influence of Ring Size on Yield in Intramolecular Acyloin Condensation
Ring SizeTypical Yield
5- and 6-membered80-85%
4-, 7-, 10-, and 11-membered50-60%
8- and 9-membered30-40%
12+ membered>70%
Data compiled from literature sources.[1]

Diagrams

Acyloin_Mechanism cluster_start Step 1 & 2: Dimerization cluster_diketone Step 3: Elimination cluster_enediolate Step 4: Reduction cluster_product Workup 2 RCOOR' 2x Ester Radical Anion 2x Ketyl Radical Anion 2 RCOOR'->Radical Anion + 2 Na Dianion Dimerized Dianion Radical Anion->Dianion Dimerization Diketone 1,2-Diketone Dianion->Diketone - 2 R'O- Enediolate Sodium Enediolate Diketone->Enediolate + 2 Na Acyloin α-Hydroxyketone (Acyloin) Enediolate->Acyloin H3O+ Workup

Caption: Simplified mechanism of the acyloin condensation.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Purity Check for Protic Impurities/Oxygen Start->Check_Purity Dry_Reagents Dry Solvents & Glassware; Use Inert Atmosphere Check_Purity->Dry_Reagents Yes Side_Products Side Products Observed? Check_Purity->Side_Products No Dry_Reagents->Side_Products Use_TMSCl Employ Rühlmann Modification (TMSCl) Side_Products->Use_TMSCl Yes (Dieckmann/Claisen) Check_Na Consider Sodium Purity Side_Products->Check_Na No Use_TMSCl->Check_Na Use_NaK Try NaK Alloy or Na Dispersion Check_Na->Use_NaK High Purity Na Used Check_Solubility Check Product Solubility Check_Na->Check_Solubility Standard Na Used Use_NaK->Check_Solubility Change_Solvent Change Solvent (e.g., N-Methyl-Morpholine) Check_Solubility->Change_Solvent Insoluble Product Suspected Success Improved Yield Check_Solubility->Success Solubility Not an Issue Change_Solvent->Success

Caption: Troubleshooting workflow for acyloin condensation.

References

Common side products in Propioin synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Propionin synthesis. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to side product formation and removal during the synthesis of Propionin, specifically Glyceryl Tripropionate (Tripropionin). Our goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your synthesis and purification processes.

Tripropionin (CAS 139-45-7) is the triglyceride formed by the esterification of all three hydroxyl groups of glycerol with propionic acid.[1][2] It serves as a versatile compound with applications as a plasticizer, a solvent in pharmaceutical formulations, and as an emulsifier and flavoring agent in the food industry.[3][4] The most common synthetic route involves the direct esterification of glycerol, a reaction governed by equilibrium, which often leads to a mixture of products requiring robust purification.[2][5]

This guide is structured in a question-and-answer format to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side products I should expect in my crude Tripropionin reaction mixture?

When synthesizing Tripropionin via the direct esterification of glycerol with propionic acid, your crude product will almost invariably be a mixture. The primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual glycerol and excess propionic acid are common.[6]

  • Partially Esterified Intermediates: Due to the stepwise nature of the esterification, you will likely find Glyceryl 1-monopropionate, Glyceryl 2-monopropionate (Monopropionin), and Glyceryl 1,2-dipropionate, Glyceryl 1,3-dipropionate (Dipropionin).[6] Analysis of a typical reaction product by GC often shows a small amount of the diester and trace amounts of the monoester.[6]

  • Residual Solvents and Catalysts: If you use a solvent for azeotropic water removal (e.g., toluene), it may remain.[7] Similarly, acid catalysts used to speed up the reaction will be present.

  • Degradation Products: Under excessively high temperatures or harsh acidic conditions, glycerol can dehydrate to form products like acrolein, though this is less common under controlled esterification conditions.[8]

Q2: What are the root causes of incomplete esterification and the formation of mono- and dipropionin?

The formation of these intermediates is primarily a consequence of the reaction equilibrium. The direct esterification of glycerol is a reversible process.

Glycerol + 3 Propionic Acid ⇌ Tripropionin + 3 Water

The key factors that prevent this equilibrium from being driven fully to the product side are:

  • Presence of Water: Water is a product of the reaction. Its accumulation in the reaction vessel will, by Le Châtelier's principle, shift the equilibrium back towards the reactants, favoring the presence of mono- and dipropionin. This is the single most critical factor to control.

  • Insufficient Reaction Time or Temperature: Esterification reactions, even when catalyzed, require adequate time and thermal energy to reach completion.[5] Cutting the reaction short will yield a mixture rich in intermediates.

  • Sub-optimal Stoichiometry: While a 1:3 molar ratio of glycerol to propionic acid is theoretically required, a slight to moderate excess of propionic acid is often used to drive the reaction forward. Insufficient propionic acid will guarantee an incomplete reaction.

Q3: How can I proactively minimize the formation of these ester intermediates during the synthesis?

Optimizing your reaction setup is the most effective way to achieve high conversion to Tripropionin and simplify purification.

  • Aggressive Water Removal: The most crucial technique is the continuous removal of water as it forms. This is typically achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[5][6] As the toluene-water azeotrope boils, it is condensed and collected, with the denser water separating out and the toluene returning to the reaction flask, effectively driving the reaction to completion.

  • Optimize Stoichiometry: Use a molar excess of propionic acid (e.g., 3.5 to 4.5 equivalents per equivalent of glycerol) to ensure the glycerol is the limiting reagent and to push the equilibrium towards the tri-substituted product.

  • Effective Catalysis: An acid catalyst is necessary for a practical reaction rate. However, the choice is important. While strong mineral acids work, they can sometimes promote side reactions. A pre-heating step of glycerol and propionic acid before adding the catalyst has been shown to improve the final yield by approximately 5%.[5]

  • Reaction Monitoring: Do not rely solely on reaction time. Track the reaction's progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). The reaction is complete when the starting glycerol spot/peak has disappeared and the product peak for Tripropionin is maximized.[6]

Q4: My synthesis is complete, and I have a crude mixture. What is the most effective purification strategy?

A multi-step approach is required to isolate pure Tripropionin. The strategy depends on the scale of your reaction and the required purity.

Step 1: Quench and Neutralize: First, cool the reaction mixture. Neutralize the acid catalyst by washing the mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this wash in a separatory funnel until CO₂ evolution ceases. This step is critical to prevent product hydrolysis during subsequent heating steps.

Step 2: Aqueous Work-up: Wash the organic layer several times with water and then with brine (saturated NaCl solution). This removes the bulk of unreacted glycerol, salts formed during neutralization, and other water-soluble impurities.

Step 3: Removal of Solvent and Excess Acid: The organic solvent (e.g., toluene) and any remaining excess propionic acid can be removed by rotary evaporation.[6] For a more thorough removal of propionic acid, simple distillation at atmospheric or moderately reduced pressure can be employed before proceeding to the final step.

Step 4: Final Purification (Choose one):

  • High-Vacuum Distillation (Recommended for >5g scale): This is the industry-standard and most effective method for separating Tripropionin from the less volatile mono- and dipropionin intermediates.[6] The significant difference in boiling points allows for a clean separation.

  • Silica Gel Column Chromatography (Recommended for <5g scale or highest purity): For small-scale preparations where very high purity is required, column chromatography is an excellent choice. Tripropionin is the least polar compound in the mixture (excluding the solvent) and will elute first.

Data Summary & Visualization
Table 1: Properties of Tripropionin and Common Impurities
CompoundMolecular Weight ( g/mol )Boiling Point (°C)PolarityRecommended Removal Method
Tripropionin 260.28[1]~175-176 @ 20 mmHg[9]Low(Product)
Dipropionin204.22Higher than TripropioninMediumHigh-Vacuum Distillation, Chromatography
Monopropionin148.16Higher than DipropioninHighHigh-Vacuum Distillation, Chromatography, Water Wash
Glycerol92.09290 @ 760 mmHgVery HighWater Wash
Propionic Acid74.08141 @ 760 mmHgHigh (Water Soluble)Basic Wash (NaHCO₃), Distillation
Diagram 1: Troubleshooting Workflow for Low Purity Tripropionin

This flowchart provides a logical path to diagnose and solve purity issues post-synthesis.

G start Low Purity Crude Product (Post-Workup) check_gc Analyze by GC/TLC. What is the major impurity? start->check_gc imp_acid Excess Propionic Acid check_gc->imp_acid  Low MW / Acidic imp_glycerol Glycerol / Monoesters check_gc->imp_glycerol  Highly Polar imp_di High levels of Dipropionin check_gc->imp_di  Slightly More Polar  than Product sol_acid Perform additional NaHCO₃ washes. Follow with rotary evaporation. imp_acid->sol_acid end High Purity Tripropionin sol_acid->end sol_glycerol Perform additional water/brine washes. Ensure phase separation is clean. imp_glycerol->sol_glycerol sol_glycerol->end sol_di Purify via High-Vacuum Distillation or Silica Gel Chromatography. imp_di->sol_di sol_di->end

Caption: Troubleshooting flowchart for identifying and removing key impurities.

Diagram 2: Standard Synthesis and Purification Workflow

This diagram outlines the complete, optimized process from reactants to the final pure product.

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification reactants 1. Combine Glycerol, Propionic Acid (excess), Toluene, and Acid Catalyst reflux 2. Reflux with Dean-Stark Trap (Azeotropic Water Removal) reactants->reflux monitor 3. Monitor by GC/TLC until Glycerol is consumed reflux->monitor quench 4. Cool and Neutralize (aq. NaHCO₃ wash) monitor->quench wash 5. Wash with Water and Brine quench->wash dry 6. Dry Organic Layer (e.g., MgSO₄) and Filter wash->dry rotevap 7. Remove Toluene by Rotary Evaporation dry->rotevap distill 8. Purify by High-Vacuum Distillation rotevap->distill product Pure Tripropionin distill->product

Caption: Standard workflow for Tripropionin synthesis and purification.

Detailed Experimental Protocols
Protocol 1: Purification of Tripropionin by High-Vacuum Distillation

Objective: To separate Tripropionin from non-volatile or less-volatile impurities like di/monopropionin and residual catalyst.

Prerequisites: The crude product should have undergone an aqueous work-up (neutralization and washing) and had the bulk of the reaction solvent removed.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. For thermal sensitivity, a Kugelrohr apparatus is ideal, but a standard short-path head with a vacuum-jacketed Vigreux column is also effective.

    • Use clean, dry glassware and high-vacuum grease for all joints.

    • Place a stir bar in the round-bottom flask (distilling pot).

    • Connect the receiving flask(s) and ensure they can be cooled.

    • Connect the apparatus to a high-vacuum pump (diffusion or turbomolecular pump) through a cold trap (liquid nitrogen or dry ice/acetone).

  • Procedure:

    • Transfer the crude oil into the distilling pot.

    • Begin stirring and slowly apply the vacuum. Be cautious of any residual solvents causing bumping. It may be beneficial to hold the vacuum at a moderate level (~1-10 mmHg) first while gently warming to drive off any last traces of propionic acid.

    • Once a high vacuum is achieved (<1 mmHg), slowly heat the distilling pot using an oil bath.

    • A forerun containing any light impurities may distill first. It is good practice to collect this in a separate receiving flask.

    • Increase the temperature of the oil bath. Tripropionin will begin to distill. Literature boiling point is ~175-176 °C at 20 mmHg[9], so expect a lower temperature at a higher vacuum. Collect the pure fraction in a clean, pre-weighed receiving flask.

    • The distillation is complete when the distillation rate drops significantly. At this point, higher-boiling dipropionin and non-volatile residues will remain in the distilling pot.

    • Allow the apparatus to cool completely before slowly venting to atmospheric pressure to avoid accidents.

  • Validation:

    • Analyze the collected fraction by GC or NMR to confirm purity. A successful purification should yield Tripropionin with >97% purity.[6]

References

Technical Support Center: Optimizing 4-Hydroxyhexan-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the synthesis of 4-hydroxyhexan-3-one (also known as propioin), a valuable α-hydroxy ketone intermediate.[1][2][3] Low yields can be a significant impediment to research and development timelines. This document is structured in a question-and-answer format to directly address the most common challenges encountered during its synthesis, focusing on the classic this compound Condensation reaction.

Core Synthesis Pathway: The this compound Condensation

The most common laboratory-scale synthesis of 4-hydroxyhexan-3-one is the self-condensation of two molecules of propionaldehyde (propanal). This reaction is a specific type of acyloin or benzoin-type condensation.[4][5] It relies on a specialized catalyst, typically a cyanide salt or a thiazolium salt, to achieve "umpolung" or polarity reversal of the aldehyde's carbonyl carbon.[6] This allows one aldehyde molecule to act as a nucleophile and attack the other.

Mechanism of Thiazolium Salt-Catalyzed this compound Condensation

The following diagram illustrates the catalytic cycle using a thiazolium salt, which is often preferred over the more toxic cyanide salts.

Propioin_Condensation cluster_cycle Catalytic Cycle cluster_reactants Inputs / Outputs Cat Thiazolium Salt Catalyst Ylide Active Ylide (Nucleophile) Cat->Ylide + Base - H+ Adduct1 Initial Adduct Ylide->Adduct1 + Propionaldehyde (1) Breslow Breslow Intermediate (Key Nucleophile) Adduct1->Breslow Proton Transfer Adduct2 Dimer Adduct Breslow->Adduct2 + Propionaldehyde (2) Adduct2->Cat -> Product + Catalyst Product 4-Hydroxyhexan-3-one (this compound) Adduct2->Product Prop1 Propionaldehyde (1) Prop1->Adduct1 Prop2 Propionaldehyde (2) Prop2->Adduct2 Side_Reactions cluster_desired Desired Pathway cluster_side Competing Pathway Prop 2x Propionaldehyde Acyloin 4-Hydroxyhexan-3-one (Product) Prop->Acyloin Acyloin Condensation (Thiazolium/Cyanide) Aldol_Add 3-Hydroxy-2-methylpentanal Prop->Aldol_Add Aldol Addition (Base Catalyzed) Aldol_Cond 2-Methyl-2-pentenal Aldol_Add->Aldol_Cond Dehydration (Heat) Grignard_Workflow Start α-Ketoaldehyde (e.g., 2-oxobutanal) Protect Protect Aldehyde (e.g., as acetal) Start->Protect Reaction Grignard Addition to Ketone Protect->Reaction Grignard_Reagent Ethylmagnesium Bromide (EtMgBr) Grignard_Reagent->Reaction Workup Aqueous Acidic Workup (Deprotection & Protonation) Reaction->Workup Product 4-Hydroxyhexan-3-one Workup->Product

References

Stability of Propioin under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of Propioin

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

This compound (4-hydroxy-3-hexanone) is an α-hydroxy ketone, a structural motif present in numerous biologically active molecules and a key intermediate in organic synthesis. Understanding the chemical stability of this compound is paramount for professionals in drug development and chemical research, as its degradation can impact product efficacy, safety, and shelf-life. This guide provides a comprehensive overview of the stability of this compound under acidic and basic conditions, offering troubleshooting advice, detailed mechanistic insights, and validated protocols to ensure the integrity of your experiments.

Section 1: Stability of this compound in Acidic Conditions

α-Hydroxy ketones like this compound are susceptible to rearrangement in the presence of acid. This transformation, known as the α-ketol or acyloin rearrangement, is a critical factor to consider in experimental design, particularly during acidic workups or formulation in low-pH media.[1][2]

Frequently Asked Questions & Troubleshooting (Acidic Conditions)

Q1: I treated my reaction mixture containing this compound with a strong acid (e.g., HCl, H₂SO₄) during workup and my final product shows an unexpected ketone signal in the NMR. What happened?

A: You have likely induced an acid-catalyzed α-ketol rearrangement.[3] In this process, the hydroxyl group of this compound is protonated, followed by a 1,2-hydride or 1,2-alkyl shift. For this compound, a 1,2-hydride shift is possible, leading to the formation of an isomeric α-hydroxy ketone, or more complex rearrangements can occur. The key takeaway is that strong acidic conditions can isomerize your target molecule, leading to impurities that may be difficult to separate.[2]

Q2: What is the mechanism behind the acid-catalyzed degradation of this compound?

A: The rearrangement is driven by the formation of a more stable carbocation intermediate. The mechanism involves three key steps:

  • Protonation: The carbonyl oxygen is protonated by the acid catalyst, activating the molecule.

  • 1,2-Shift: An adjacent group (in this case, the ethyl group from C4) migrates to the carbonyl carbon (C3). This is the rate-determining step.

  • Deprotonation: The protonated hydroxyl group is deprotonated to yield the rearranged, isomeric α-hydroxy ketone product.[2]

Mandatory Visualization: Acid-Catalyzed Rearrangement of this compound

G cluster_0 Acid-Catalyzed α-Ketol Rearrangement This compound This compound (4-Hydroxy-3-hexanone) Protonated Protonated Intermediate This compound->Protonated + H⁺ Transition Transition State (Ethyl Shift) Protonated->Transition 1,2-Ethyl Shift Rearranged_Protonated Rearranged Intermediate Transition->Rearranged_Protonated Product Product (5-Hydroxy-4-hexanone) Rearranged_Protonated->Product - H⁺

Caption: Proposed mechanism for the acid-catalyzed rearrangement of this compound.

Q3: How can I avoid this rearrangement during my experiments?

A:

  • Use Mild Acids: If an acidic wash is necessary, opt for milder acids like dilute acetic acid or a buffered solution (e.g., ammonium chloride).

  • Control Temperature: Perform acidic extractions at low temperatures (0-5 °C) to reduce the rate of rearrangement.

  • Minimize Contact Time: Do not allow your compound to remain in acidic conditions for extended periods. Work up the reaction and neutralize the solution promptly.

  • Alternative Purification: Consider non-acidic purification methods such as chromatography on silica gel (which is slightly acidic but generally tolerated for short periods) or distillation if the compound is volatile and thermally stable.

Experimental Protocol: Acidic Stress Testing of this compound

This protocol is designed to assess the stability of this compound under forced acidic conditions, as recommended by ICH guidelines for drug stability testing.[4][5]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

    • Prepare acidic stress solutions: 0.1 M HCl and 1 M HCl.

  • Stress Conditions:

    • In separate, sealed vials, mix equal volumes of the this compound stock solution and the acidic solutions.

    • Prepare a control sample by mixing the stock solution with the solvent used for the acid (e.g., water).

    • Place the vials in a controlled environment, for example, at 40°C.

  • Time Points and Analysis:

    • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the acidic aliquots with a suitable base (e.g., dilute NaOH or NaHCO₃) to quench the degradation reaction.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and identify any degradation products.[6][7]

  • Data Evaluation:

    • Plot the percentage of this compound remaining versus time for each condition.

    • Identify and, if possible, characterize major degradation products using techniques like LC-MS.

Section 2: Stability of this compound in Basic Conditions

Under basic conditions, this compound is susceptible to enolization and subsequent oxidation, particularly in the presence of air. This can lead to the formation of diketone derivatives and other degradation products.

Frequently Asked Questions & Troubleshooting (Basic Conditions)

Q1: My this compound sample turned yellow and showed new peaks in the HPLC after I added a base (e.g., NaOH, K₂CO₃). What is happening?

A: The α-proton (on C4) of this compound is acidic and can be removed by a base to form an enolate intermediate.[8][9] This enolate is highly susceptible to oxidation by atmospheric oxygen, leading to the formation of 3,4-hexanedione, a yellow-colored α-diketone.[10] This base-catalyzed oxidation is a common degradation pathway for α-hydroxy ketones.

Q2: Can this compound undergo other reactions in basic media?

A: Yes. Besides oxidation, other potential reactions include:

  • Rearrangement: Similar to the acid-catalyzed version, a base-promoted α-ketol rearrangement can occur, although it is often reversible and driven by the formation of the more thermodynamically stable isomer.[1][11]

  • Retro-Acyloin Condensation: Under strong basic conditions and elevated temperatures, the C-C bond between C3 and C4 could potentially cleave in a retro-acyloin reaction, although this is less common for simple aliphatic acyloins compared to other pathways.

Mandatory Visualization: Base-Catalyzed Oxidation of this compound

G cluster_1 Base-Catalyzed Oxidation This compound This compound Enolate Enolate Intermediate This compound->Enolate + OH⁻ - H₂O Peroxy Peroxy Anion Enolate->Peroxy + O₂ (Air) Diketone 3,4-Hexanedione (α-Diketone) Peroxy->Diketone Elimination

Caption: Proposed pathway for the base-catalyzed air oxidation of this compound.

Q3: What are the best practices for handling this compound in the presence of bases?

A:

  • Use an Inert Atmosphere: When running reactions with this compound under basic conditions, especially for extended periods, do so under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and prevent oxidation.

  • Choose Your Base Carefully: Use non-nucleophilic, sterically hindered bases if only deprotonation is desired. For workups, use weak bases like sodium bicarbonate and minimize contact time.

  • Control Temperature: Keep the temperature low to slow down the rates of both oxidation and potential rearrangement reactions.

Experimental Protocol: Basic Stress Testing of this compound
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or methanol.

    • Prepare basic stress solutions: 0.1 M NaOH and 1 M NaOH.

  • Stress Conditions:

    • In separate, sealed vials, mix equal volumes of the this compound stock solution and the basic solutions.

    • To specifically test for oxidation, prepare an identical set of samples and bubble air/oxygen through them before sealing. To prevent oxidation, prepare another set that has been purged with nitrogen.

    • Prepare a control sample with water.

    • Place the vials at a controlled temperature (e.g., 40°C).

  • Time Points and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours). Degradation is often faster under basic conditions.

    • Immediately neutralize the aliquots with a suitable acid (e.g., dilute HCl) to stop the reaction.

    • Analyze via HPLC to quantify the parent compound and degradation products.

  • Data Evaluation:

    • Compare the degradation profiles of the samples exposed to air versus those under nitrogen to confirm the role of oxidation.

    • Characterize the major yellow-colored product by LC-MS and compare its retention time and mass with an authentic standard of 3,4-hexanedione if available.

Section 3: General Stability, Handling, and Storage

Proper handling and storage are crucial to maintaining the purity and integrity of this compound.

ConditionStability ProfileRecommendation
pH Unstable in strong acid (pH < 3) and strong base (pH > 9). Most stable near neutral pH (6-8).Buffer solutions if pH control is critical for long-term experiments. Avoid prolonged exposure to pH extremes.
Temperature Degradation rates increase significantly with temperature.Store stock solutions and pure material refrigerated (2-8°C). Avoid repeated freeze-thaw cycles.
Light While not extensively reported for this compound, α-hydroxy ketones can be susceptible to photochemical reactions (e.g., α-cleavage).[12]Store in amber vials or protect from light to minimize the risk of photodegradation.
Atmosphere Susceptible to oxidation under basic conditions in the presence of air.For long-term storage or base-catalyzed reactions, store under an inert atmosphere (N₂ or Ar).

Section 4: Analytical Methodologies for Stability Studies

A robust analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the preferred technique for quantifying this compound and its degradation products.

Recommended HPLC Method Parameters:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as this compound lacks a strong chromophore.

  • Validation: The method must be validated for specificity (stability-indicating), linearity, accuracy, and precision according to ICH guidelines.[4]

Mandatory Visualization: Workflow for a this compound Stability Study

G cluster_workflow Stability Study Workflow start Define Stress Conditions (pH, Temp, Light, O₂) prep Prepare this compound Samples & Controls start->prep stress Expose Samples to Stress prep->stress sampling Collect Aliquots at Time Points stress->sampling quench Neutralize/Quench Degradation sampling->quench analysis Analyze via Validated Stability-Indicating HPLC quench->analysis data Quantify this compound & Identify Degradants (LC-MS) analysis->data report Generate Stability Report & Degradation Profile data->report

Caption: A typical workflow for conducting a forced degradation study of this compound.

References

Technical Support Center: Stereoselective Propioin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of propioin (3-hydroxy-2-pentanone). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Issues in Stereoselective this compound Synthesis

This section addresses specific problems you might encounter during the synthesis of this compound, offering probable causes and actionable solutions.

Issue 1: Low Enantioselectivity or Diastereoselectivity

You've performed a stereoselective this compound synthesis, but the analysis of your product mixture reveals a low enantiomeric excess (ee) or diastereomeric ratio (dr).

Probable Causes:

  • Ineffective Chiral Catalyst or Auxiliary: The chosen chiral catalyst or auxiliary may not be suitable for the specific substrate or reaction conditions. The catalyst may have degraded or be of insufficient purity.[1][2][3]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in stereoselectivity.[4][5] A temperature that is too high can lead to a loss of selectivity as it may provide enough energy to overcome the activation energy barrier for the formation of the undesired stereoisomer.

  • Incorrect Solvent Choice: The solvent can significantly influence the transition state of the reaction, thereby affecting stereoselectivity.[4][6] A non-optimal solvent may not effectively solvate the transition state leading to the desired product.

  • Presence of Impurities: Impurities in the starting materials or solvent can interfere with the catalyst or react in a non-selective manner. Water is a common culprit that can deactivate many catalysts.

  • Racemization of the Product: The desired stereoisomer may be forming, but subsequent reaction conditions could be causing it to racemize.

Solutions:

  • Catalyst/Auxiliary Verification:

    • Purity and Activity Check: Ensure the catalyst or chiral auxiliary is of high purity and has not degraded. If possible, test its activity with a known reaction.

    • Screening: If the issue persists, consider screening a variety of chiral catalysts or auxiliaries. Privileged chiral catalysts are often a good starting point.[2]

    • Loading Optimization: Vary the catalyst loading to find the optimal concentration for your reaction.

  • Temperature Optimization:

    • Systematic Study: Conduct the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to determine the optimal condition for stereoselectivity.

    • Low-Temperature Reactions: For many stereoselective reactions, lower temperatures are beneficial for achieving higher selectivity.

  • Solvent Screening:

    • Polarity and Coordinating Ability: Test a range of solvents with varying polarities and coordinating abilities. For instance, non-coordinating solvents are often preferred in reactions involving Lewis acid catalysts.

    • Solvent Purity: Always use dry, high-purity solvents.

  • Control of Impurities:

    • Purification of Starting Materials: Purify all starting materials before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

  • Preventing Racemization:

    • Work-up Conditions: Analyze the work-up procedure to ensure it does not induce racemization. For example, avoid strongly acidic or basic conditions if the product is sensitive.

    • Isolation: Isolate the product as soon as the reaction is complete.

Issue 2: Poor Chemical Yield

The stereoselectivity of your reaction is acceptable, but the overall yield of this compound is low.

Probable Causes:

  • Catalyst Deactivation: The catalyst may be deactivated by impurities or by side reactions.

  • Side Reactions: Competing side reactions, such as the Bouveault-Blanc reduction in the case of acyloin condensation, can consume starting materials and reduce the yield of the desired product.[7]

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Product Degradation: The product may be unstable under the reaction or work-up conditions.

  • Inefficient Work-up and Purification: Significant product loss may be occurring during extraction, chromatography, or other purification steps.

Solutions:

  • Protecting the Catalyst:

    • Inert Atmosphere and Dry Solvents: As mentioned before, rigorous exclusion of air and moisture is crucial.

    • Additives: In some cases, additives can protect the catalyst or enhance its activity. For example, in acyloin condensations, using trimethylsilyl chloride can trap the intermediate and improve yields.[7][8]

  • Minimizing Side Reactions:

    • Reaction Conditions: Adjusting reaction parameters such as temperature, concentration, and addition rate of reagents can help to favor the desired reaction pathway.

    • Choice of Reagents: For acyloin-type reactions, the choice of reducing agent is critical. Metallic sodium is classic for the acyloin condensation, but other reagents may be more suitable for specific applications.[7][8]

  • Ensuring Reaction Completion:

    • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Reaction Time: Extend the reaction time if monitoring indicates it is incomplete.

  • Preserving the Product:

    • Mild Work-up: Employ mild work-up conditions to prevent product degradation.

    • Temperature Control: Keep the product cool during and after isolation.

  • Optimizing Purification:

    • Technique Selection: Choose the most appropriate purification method for your product (e.g., flash chromatography, distillation, recrystallization).

    • Careful Handling: Minimize transfers and handle the product carefully to avoid physical losses.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stereoselective synthesis of this compound.

Q1: What are the main strategies for achieving stereoselective this compound synthesis?

There are several key strategies for the asymmetric synthesis of α-hydroxy ketones like this compound:[9][10]

  • Chiral Catalysis: This is a highly efficient approach that utilizes a small amount of a chiral catalyst to induce stereoselectivity.[1][3] This can include metal-based catalysts (e.g., with chiral ligands) or organocatalysts.[3]

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[11] After the reaction, the auxiliary is removed.

  • Biocatalysis: Enzymes, such as thiamine diphosphate-dependent lyases, can be used to catalyze the synthesis of enantiopure α-hydroxy ketones with high selectivity and under mild conditions.[9][10]

  • Substrate Control: In some cases, the inherent chirality of the starting material can be used to direct the stereochemistry of the reaction.

Q2: How does the choice of catalyst influence the stereochemical outcome?

The chiral catalyst creates a chiral environment around the reacting molecules.[3] This forces the substrates to approach each other in a specific orientation, leading to the preferential formation of one stereoisomer over the other.[12] The structure of the catalyst, including the metal center and the chiral ligands, determines the shape of this chiral pocket and thus the stereoselectivity of the reaction.

Q3: What is the mechanism of the acyloin condensation, and how can it be made stereoselective?

The traditional acyloin condensation involves the reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone.[7][8] The mechanism proceeds through a radical pathway.[13] To make this reaction stereoselective, one can employ chiral auxiliaries on the ester starting material or develop chiral variants of the reducing agent, although the latter is less common. A more modern and generally more effective approach is to use alternative methods like asymmetric aldol reactions or the use of chiral catalysts in related transformations to achieve stereoselectivity.

Q4: Can you provide a general experimental protocol for a stereoselective this compound synthesis?

Here is a representative, generalized protocol for an organocatalyzed asymmetric aldol-type reaction to synthesize this compound. Note: This is a general guideline and specific conditions will need to be optimized for your particular setup and desired outcome.

Step-by-Step Protocol: Organocatalyzed Asymmetric Aldol Reaction

  • Preparation:

    • Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous and all reagents are of high purity.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral organocatalyst (e.g., a proline derivative).[14]

    • Add the appropriate anhydrous solvent (e.g., dichloromethane, chloroform, or toluene).

    • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice bath or a cryocooler.

  • Addition of Reagents:

    • To the cooled catalyst solution, add propanal (the aldehyde component).

    • In a separate flask, prepare a solution of the nucleophilic component (e.g., a protected hydroxyacetone derivative).

    • Slowly add the nucleophile solution to the reaction mixture dropwise over a period of time to control the reaction rate and temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC analysis.

  • Quenching and Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Characterize the purified this compound derivative by NMR and mass spectrometry.

    • Determine the enantiomeric excess (ee) or diastereomeric ratio (dr) by chiral HPLC or GC analysis.

Data Presentation

Table 1: Influence of Catalyst and Temperature on Enantioselectivity

EntryChiral CatalystTemperature (°C)Enantiomeric Excess (ee %)
1(S)-Proline2575
2(S)-Proline088
3(S)-Proline-2095
4Chiral Diamine2582
5Chiral Diamine092

This table is a representative example and the actual results will vary depending on the specific reaction conditions and substrates.

Visualizations

Troubleshooting Workflow for Low Stereoselectivity

Caption: A flowchart for troubleshooting low stereoselectivity.

General Mechanism of Organocatalyzed Aldol Reaction

G cluster_0 Catalytic Cycle Proline Chiral Catalyst ((S)-Proline) Enamine Chiral Enamine Intermediate Proline->Enamine + Aldehyde Aldehyde Propanal Iminium Iminium Ion Enamine->Iminium + Nucleophile Nucleophile Hydroxyacetone Derivative Product_complex Product-Catalyst Complex Iminium->Product_complex Hydrolysis Water H₂O Product_complex->Proline Release This compound This compound Product Product_complex->this compound

References

Technical Support Center: Purification of α-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with α-hydroxy ketones. The unique bifunctional nature of these molecules, containing both a hydroxyl and a ketone group in close proximity, presents a distinct set of challenges during their purification. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to overcome common hurdles and achieve the desired purity for your target compounds.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during the purification of α-hydroxy ketones, offering probable causes and actionable solutions.

Question 1: I'm observing significant peak tailing and poor resolution during flash chromatography of my α-hydroxy ketone. What's causing this and how can I fix it?

Probable Causes:

  • On-Column Enolization: The acidic nature of silica gel can catalyze the enolization of your α-hydroxy ketone, leading to a mixture of keto and enol tautomers on the column.[1][2] These tautomers have different polarities, resulting in broadened and tailing peaks.

  • Hydrogen Bonding: The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (ketone) can lead to strong interactions with the stationary phase (silica gel), causing peak tailing.

  • Sample Overload: Exceeding the loading capacity of your column can lead to peak distortion.

Solutions:

  • Deactivate the Stationary Phase: Before loading your sample, flush the silica gel column with a solvent system containing a small amount of a weak base, such as triethylamine (0.1-1% v/v), to neutralize acidic sites. This will suppress enolization.

  • Optimize the Mobile Phase:

    • Add a competitive hydrogen-bonding agent to the mobile phase, such as a small amount of methanol or isopropanol, to disrupt the strong interactions between your compound and the silica gel.

    • Experiment with different solvent systems. A less polar solvent system may reduce tailing in some cases.

  • Protecting Group Strategy: If the problem persists, consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group prior to chromatography.[3][4][5] This eliminates hydrogen bonding and prevents enolization. The protecting group can be removed after purification.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like diol or cyano.

Question 2: My purified α-hydroxy ketone shows signs of degradation or the presence of new impurities after purification and storage. What is happening?

Probable Causes:

  • Air Oxidation: α-Hydroxy ketones can be susceptible to oxidation, especially in the presence of air and light, leading to the formation of α-dicarbonyl compounds or other oxidative cleavage products.[6]

  • Instability to Residual Acid or Base: Traces of acid or base from the purification process can catalyze degradation pathways, such as aldol-type condensations or rearrangements.

  • Thermal Instability: Prolonged exposure to heat, for instance during solvent evaporation, can cause decomposition.[7]

Solutions:

  • Inert Atmosphere: Perform the final purification steps and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon).

  • Thorough Solvent Removal: Ensure all residual solvents, especially those containing modifiers like triethylamine or acetic acid, are completely removed. A high-vacuum line may be necessary.

  • Storage Conditions: Store the purified compound at low temperatures (e.g., -20°C), protected from light, and under an inert atmosphere.

  • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

Question 3: I'm struggling with the racemization of my chiral α-hydroxy ketone during purification. How can I prevent this?

Probable Causes:

  • Acid or Base-Catalyzed Enolization: The primary mechanism for racemization at the α-carbon is through the formation of a planar enol or enolate intermediate, which can be protonated from either face with equal probability.[8][9] This process is catalyzed by both acids and bases.[10]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of enolization and subsequent racemization.

Solutions:

  • Strict pH Control: Maintain neutral conditions throughout the purification process. If using silica gel, consider the deactivation step mentioned in Question 1. For extractions, use pH 7 buffers.

  • Low-Temperature Purification: Perform chromatography and solvent evaporation at reduced temperatures whenever possible.

  • Minimize Purification Time: Plan your purification workflow to minimize the time the compound is exposed to conditions that could induce racemization.

  • Protecting Groups: Protecting the hydroxyl group can sometimes reduce the propensity for enolization by altering the electronic properties of the molecule.

Workflow for Troubleshooting α-Hydroxy Ketone Purification

G start Start Purification problem Problem Encountered? start->problem peak_tailing Peak Tailing / Poor Resolution? problem->peak_tailing Yes degradation Degradation / New Impurities? problem->degradation No solution_tailing1 Deactivate Silica with Et3N peak_tailing->solution_tailing1 Yes racemization Racemization? degradation->racemization No solution_degradation1 Work under Inert Atmosphere degradation->solution_degradation1 Yes solution_racemization1 Strict pH Control (Neutral) racemization->solution_racemization1 Yes end Pure Product racemization->end No solution_tailing2 Optimize Mobile Phase (e.g., add MeOH) solution_tailing1->solution_tailing2 solution_tailing3 Use Protecting Group solution_tailing2->solution_tailing3 solution_tailing4 Try Alternative Stationary Phase solution_tailing3->solution_tailing4 solution_tailing4->end solution_degradation2 Ensure Complete Solvent Removal solution_degradation1->solution_degradation2 solution_degradation3 Store at Low Temp, Protected from Light solution_degradation2->solution_degradation3 solution_degradation3->end solution_racemization2 Purify at Low Temperature solution_racemization1->solution_racemization2 solution_racemization3 Minimize Purification Time solution_racemization2->solution_racemization3 solution_racemization3->end

Caption: A decision tree for troubleshooting common issues in α-hydroxy ketone purification.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for α-hydroxy ketones?

Flash column chromatography on silica gel is the most common and versatile technique.[11][12] However, for thermally sensitive or highly polar compounds, other techniques like preparative HPLC with a C18 or other bonded-phase column might be more suitable. For crystalline solids, recrystallization can be an excellent and cost-effective method for achieving high purity.

Q2: Can I use reverse-phase chromatography to purify my α-hydroxy ketone?

Yes, reverse-phase chromatography (e.g., using a C18 column) is a viable option, especially for more polar α-hydroxy ketones. It can be advantageous as the mobile phases (typically water/acetonitrile or water/methanol) are neutral, which minimizes the risk of acid- or base-catalyzed side reactions like enolization and racemization.

Q3: Are there any incompatible reagents or conditions I should be aware of during workup and purification?

  • Strong Bases: Strong bases can readily deprotonate the α-carbon, leading to enolate formation, which can result in racemization and aldol-type side reactions.

  • Strong Oxidizing Agents: Avoid strong oxidizing agents as they can cleave the C-C bond between the carbonyl and the hydroxylated carbon.

  • Reactive Amines: Primary and some secondary amines can form Schiff bases with the ketone moiety, especially under conditions that favor dehydration.[13]

Q4: How can I effectively remove a protecting group after purification without degrading my α-hydroxy ketone?

The choice of deprotection conditions is critical and depends on the protecting group used.

Protecting GroupCommon Deprotection ReagentsKey Considerations
TBDMS/TBS TBAF in THF; HF•Pyridine; Acetic Acid in THF/H₂OTBAF is basic and can cause issues with base-sensitive compounds. Acidic conditions must be carefully controlled to avoid degradation.
Benzyl (Bn) H₂, Pd/C (Hydrogenolysis)Ensure the molecule does not contain other functional groups (e.g., alkenes, alkynes) that can be reduced.
Acetyl (Ac) K₂CO₃ in MeOH; mild aqueous baseBasic conditions can induce racemization or other base-catalyzed side reactions.

Q5: What is the role of protecting groups in the purification of α-hydroxy ketones?

Protecting groups serve several crucial functions:[4][5]

  • Preventing Unwanted Reactions: They mask the reactive hydroxyl or ketone group, preventing side reactions during synthesis or purification.

  • Improving Chromatographic Behavior: By masking the polar hydroxyl group, they can reduce peak tailing and improve separation.

  • Enhancing Stability: They can protect the molecule from degradation under certain conditions.

The selection of a protecting group should be strategic, considering its stability to the reaction and purification conditions and the ease of its selective removal.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

  • Column Packing: Dry pack or slurry pack the silica gel column with the desired non-polar solvent (e.g., hexane or heptane).

  • Preparation of Deactivating Solution: Prepare a solution of the mobile phase eluent (e.g., 95:5 hexane:ethyl acetate) containing 0.5% (v/v) triethylamine.

  • Column Equilibration: Flow 3-5 column volumes of the deactivating solution through the packed column until the eluent is homogeneous.

  • Loading and Elution: Load the crude α-hydroxy ketone and elute with the mobile phase containing 0.5% triethylamine.

Protocol 2: General Recrystallization Procedure for Solid α-Hydroxy Ketones

  • Solvent Selection: Choose a solvent or solvent system in which the α-hydroxy ketone is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethyl acetate/hexanes, acetone/water, or isopropanol.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude solid to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (including charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

References

Strategies to enhance the stability and storage of Propioin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Propioin (4-hydroxy-3-hexanone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance on enhancing the stability and storage of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to this compound Stability

This compound (CAS No. 4984-85-4), a secondary alpha-hydroxy ketone, is a valuable research chemical.[1] However, like many alpha-hydroxy ketones, its stability can be a concern, potentially impacting experimental reproducibility and the integrity of research data. The presence of both a hydroxyl and a ketone functional group in close proximity makes the molecule susceptible to several degradation pathways. Understanding these pathways is crucial for implementing effective stabilization strategies.

This guide will walk you through the key factors affecting this compound stability, provide actionable protocols to mitigate degradation, and offer solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the ideal storage conditions for neat this compound?

A1: For optimal stability, neat this compound should be stored in a cool, dark, and dry place. While some suppliers may indicate room temperature storage, we recommend refrigeration at 2-8°C for long-term storage to minimize the rate of potential degradation reactions. The container should be tightly sealed to prevent exposure to atmospheric oxygen and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is a highly recommended practice to prevent oxidation.

Q2: I received this compound as a solid, but it has turned into a liquid/oily substance. Is it still usable?

A2: this compound has a low melting point (estimated at -3.75°C) and is a liquid at room temperature.[1] If you received it as a solid, it was likely shipped at a low temperature. The change in physical state to a liquid upon warming to room temperature is normal and does not necessarily indicate degradation. However, you should always assess the purity of the compound before use, especially if it has been stored for an extended period.

Q3: Can I store this compound in a solution? If so, what solvent should I use?

A3: Storing this compound in solution is generally not recommended for long-term storage due to the increased risk of solvent-mediated degradation. If you must prepare a stock solution, use a high-purity, dry (anhydrous) aprotic solvent such as acetonitrile or tetrahydrofuran (THF). Prepare the solution fresh whenever possible. Avoid protic solvents like methanol or ethanol for storage, as they can participate in degradation reactions. Aqueous solutions should be avoided for storage unless a specific, validated buffering system is in use.

Stability and Degradation

Q4: What are the main causes of this compound degradation?

A4: The primary degradation pathways for this compound, as with other alpha-hydroxy ketones, are:

  • Oxidation: The alpha-hydroxy ketone moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation) and accelerated by light and heat.[2] This can lead to the formation of dicarbonyl compounds and other oxidative cleavage products.

  • Keto-Enol Tautomerism: this compound can undergo keto-enol tautomerism, especially in the presence of acid or base catalysts.[3] The resulting enol intermediate is reactive and can participate in further degradation reactions, including rearrangements.

  • Photodegradation: Ketones are known to be sensitive to UV light, which can induce photochemical reactions leading to degradation.[4]

  • pH-Mediated Degradation: Both acidic and basic conditions can catalyze the degradation of alpha-hydroxy ketones.[5]

Q5: I suspect my this compound sample has degraded. What are the likely degradation products?

A5: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of alpha-hydroxy ketones, you can anticipate the formation of:

  • 3,4-Hexanedione (a diketone): Through oxidation of the secondary alcohol.

  • Propionic acid and other carboxylic acids: From oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group.

  • Rearrangement products: Acid or base-catalyzed rearrangement (acyloin rearrangement) could potentially lead to the formation of isomeric hydroxy ketones.[6][7]

Q6: How can I minimize the degradation of this compound during my experiments?

A6: To enhance the stability of this compound during experimental use, consider the following strategies:

  • Work under an inert atmosphere: When handling this compound, especially for extended periods or at elevated temperatures, use an inert atmosphere (nitrogen or argon) to minimize oxidation.

  • Protect from light: Use amber-colored vials or wrap your reaction vessels in aluminum foil to prevent photodegradation.

  • Control the pH: If working in an aqueous or protic solvent system, buffer the solution to a neutral or slightly acidic pH (around pH 4-6), where many organic molecules exhibit maximum stability.[5] Avoid strongly acidic or basic conditions unless required by the reaction protocol.

  • Use of Antioxidants: For applications where it will not interfere with your experiment, the addition of a radical-scavenging antioxidant, such as butylated hydroxytoluene (BHT), may help prevent autoxidation.[2][8][9][10][11]

Troubleshooting Guide

This section addresses specific problems you might encounter during the handling and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results using the same batch of this compound. Degradation of the stock solution over time. Inconsistent handling procedures (e.g., exposure to air, light).Prepare fresh stock solutions for each set of experiments. Standardize handling procedures, including the use of inert atmosphere and protection from light. Re-evaluate the purity of the stock solution before critical experiments.
Appearance of unexpected peaks in my HPLC or GC chromatogram. Formation of degradation products. Contamination of the solvent or glassware.Perform a forced degradation study (see protocol below) to identify the retention times of potential degradation products.[4][12][13][14][15][16][17][18][19] Analyze a solvent blank to rule out contamination. Ensure proper cleaning of all glassware.
Low purity of this compound confirmed by analysis. Improper storage conditions. The compound may have been shipped under suboptimal conditions.Review your storage protocol against the recommendations (cool, dark, dry, inert atmosphere). If the product is new, contact the supplier with your analytical data.
Difficulty in obtaining a stable baseline during HPLC analysis. This compound is degrading on the column. The mobile phase is not optimal.Adjust the pH of the mobile phase to a slightly acidic range (e.g., using 0.1% formic or acetic acid). Ensure the mobile phase is adequately degassed. Consider using a different column stationary phase that is more robust.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by GC-FID

This protocol provides a general method for assessing the purity of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).[20]

  • Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a good starting point.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Procedure:

  • Prepare the this compound sample solution.

  • Inject the sample into the GC.

  • Acquire the chromatogram.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram (area percent method). Note that this method assumes a similar response factor for all components. For higher accuracy, use a certified reference standard and create a calibration curve.

Protocol 2: Forced Degradation Study of this compound

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical method.[4][12][13][14][15][16][17][18][19]

Materials:

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile)

  • HPLC or GC system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store neat this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours.

  • Control Sample: Prepare a solution of this compound in the same solvent and keep it under normal laboratory conditions.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples (including the control) using your analytical method (e.g., GC-FID or HPLC-UV).

  • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways of this compound

G This compound This compound (4-Hydroxy-3-hexanone) Oxidation Oxidation (O2, light, heat) This compound->Oxidation Susceptible to KetoEnol Keto-Enol Tautomerism (Acid/Base catalysis) This compound->KetoEnol Undergoes Photodegradation Photodegradation (UV light) This compound->Photodegradation Sensitive to Diketone 3,4-Hexanedione Oxidation->Diketone Cleavage Oxidative Cleavage Products (e.g., Propionic Acid) Oxidation->Cleavage Enol Enol Intermediate KetoEnol->Enol Photo_Products Photochemical Products Photodegradation->Photo_Products Rearrangement Rearrangement Products Enol->Rearrangement

Caption: Potential degradation pathways for this compound.

Workflow for Troubleshooting this compound Instability

G Start Inconsistent Experimental Results CheckPurity Assess Purity of this compound (GC/HPLC) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK ReviewHandling Review Handling & Storage Procedures PurityOK->ReviewHandling Yes PurityNotOK Purity Unacceptable PurityOK->PurityNotOK No ImplementChanges Implement Corrective Actions (e.g., Inert atmosphere, light protection) ReviewHandling->ImplementChanges ReTest Re-run Experiment ImplementChanges->ReTest NewBatch Obtain New Batch of this compound PurityNotOK->NewBatch ForcedDegradation Perform Forced Degradation Study PurityNotOK->ForcedDegradation IdentifyDegradants Identify Degradation Products ForcedDegradation->IdentifyDegradants

Caption: Workflow for troubleshooting this compound instability issues.

References

Validation & Comparative

Propioin vs. Acetoin: A Comparative Guide for Precursor Selection in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis, particularly in the development of pharmaceuticals and fine chemicals, the selection of an appropriate precursor is a critical decision that dictates reaction efficiency, yield, and overall economic viability. Among the versatile building blocks available to chemists, α-hydroxy ketones, or acyloins, stand out for their unique combination of hydroxyl and carbonyl functionalities. This guide provides an in-depth comparison of two key acyloins: propioin (3-hydroxy-2-pentanone) and acetoin (3-hydroxy-2-butanone). By examining their synthesis, reactivity, and applications, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

Introduction to this compound and Acetoin: Structural and Physicochemical Distinctions

This compound and acetoin are homologous α-hydroxy ketones, differing by a single methylene unit in their alkyl chain. This seemingly minor structural variance gives rise to distinct physicochemical properties that influence their behavior in chemical reactions.

Acetoin (3-hydroxy-2-butanone) is a naturally occurring organic compound with a pleasant buttery odor.[1] It is chiral, with the (R)-enantiomer being commonly produced by microbial fermentation.[1] Acetoin serves as a crucial metabolic intermediate in many organisms and is widely used as a flavor enhancer in the food industry and as a building block in chemical synthesis.[2][3]

This compound (3-hydroxy-2-pentanone) , also an α-hydroxy ketone, is found in various natural sources like yogurt, asparagus, and cheese.[4] It is utilized as an intermediate in the synthesis of pharmaceuticals and as a component in flavors and fragrances.[4]

A comparative summary of their key physical and chemical properties is presented in Table 1. The additional ethyl group in this compound results in a higher boiling point and molecular weight compared to acetoin.

PropertyThis compound (3-hydroxy-2-pentanone)Acetoin (3-hydroxy-2-butanone)
Molecular Formula C5H10O2[5]C4H8O2[1]
Molecular Weight 102.13 g/mol [5]88.11 g/mol [1]
Boiling Point 186.45°C (estimate)[4]148°C[1]
Appearance Colorless liquidColorless liquid[1]
Solubility in Water SolubleSoluble[1]
Chirality YesYes[1]

Synthesis and Availability: A Comparative Overview

The accessibility and cost-effectiveness of a precursor are paramount considerations in process development. Both this compound and acetoin can be synthesized through chemical and biological routes, though the latter is more established for acetoin.

Synthesis of Acetoin

Microbial Fermentation: The most common and economically viable method for large-scale acetoin production is microbial fermentation. Various bacteria, such as Bacillus subtilis and Enterobacter cloacae, can efficiently produce acetoin from renewable feedstocks like glucose.[3][6] The biosynthetic pathway typically involves the decarboxylation of α-acetolactate.[1]

Chemical Synthesis: Chemical routes to acetoin often start from acetaldehyde. For instance, a "one-pot" method utilizing the high-temperature depolymerization of paraldehyde (a trimer of acetaldehyde) followed by a thiazole salt-catalyzed coupling and condensation of the resulting acetaldehyde has been developed, achieving high conversion and selectivity.[7]

Synthesis of this compound

Information on the large-scale synthesis of this compound is less abundant compared to acetoin. However, general methods for the synthesis of α-hydroxy ketones are applicable.

α-Hydroxylation of Ketones: One common laboratory-scale synthesis involves the α-hydroxylation of 2-pentanone. This can be achieved using various oxidizing agents. For example, the synthesis of 3-hydroxy-2-hexanone, a homolog of this compound, has been reported with good yield via α-hydroxylation of 2-hexanone using (diacetoxyiodo)benzene.[4]

Biological Production: Some microbial strains have been shown to produce this compound, although this is not as well-studied as acetoin production. For instance, Bacillus sp. H15-1 has been reported to produce hydroxy-pentanones.[8]

Comparative Reactivity as a Precursor

The reactivity of both this compound and acetoin is dictated by the presence of the hydroxyl and carbonyl functional groups in an α-position to each other. This arrangement allows for a variety of chemical transformations.

Oxidation

The secondary alcohol group in both molecules can be oxidized to a ketone, yielding the corresponding α-diketone. This transformation is a key reaction for producing valuable vicinal dicarbonyl compounds.

  • Oxidation of Acetoin: The oxidation of acetoin yields diacetyl (2,3-butanedione), a compound with a strong buttery flavor. This can be achieved through both chemical and enzymatic methods. For example, the oxidative dissimilation of acetoin in Bacillus subtilis extracts produces acetate and acetaldehyde via direct cleavage without the formation of diacetyl as an intermediate.[9]

  • Oxidation of this compound: Similarly, the oxidation of this compound yields 2,3-pentanedione. A method for this conversion involves the use of ozone in water, with acetic acid as a cocatalyst, under mild conditions.[4]

The general workflow for the oxidation of α-hydroxy ketones is depicted below:

G cluster_workflow Oxidation of α-Hydroxy Ketones Start α-Hydroxy Ketone (this compound or Acetoin) Reaction Oxidation Reaction Start->Reaction Oxidizing_Agent Oxidizing Agent (e.g., Ozone, Cu(I)/O2) Oxidizing_Agent->Reaction Product α-Diketone (2,3-Pentanedione or Diacetyl) Reaction->Product Purification Purification Product->Purification Final_Product Pure α-Diketone Purification->Final_Product

Caption: General workflow for the oxidation of α-hydroxy ketones.

Reduction

The ketone group in both this compound and acetoin can be reduced to a secondary alcohol, forming the corresponding vicinal diol.

  • Reduction of Acetoin: The reduction of acetoin to 2,3-butanediol is a well-established biotransformation, often carried out by microorganisms expressing 2,3-butanediol dehydrogenase.[10][11] This reaction is of significant industrial interest for the production of this valuable platform chemical.

  • Reduction of this compound: The reduction of this compound yields 2,3-pentanediol. This can be achieved using standard reducing agents in organic synthesis or through biocatalysis.

The general reaction pathway for the reduction of α-hydroxy ketones is shown below:

G alpha_hydroxy_ketone α-Hydroxy Ketone R-CH(OH)-C(=O)-R' vicinal_diol Vicinal Diol R-CH(OH)-CH(OH)-R' alpha_hydroxy_ketone->vicinal_diol Reduction reducing_agent Reducing Agent (e.g., NaBH4, H2/Catalyst, Biocatalyst)

Caption: General reduction pathway of α-hydroxy ketones.

Aldol and Related Condensation Reactions

The α-hydroxy ketones themselves can participate in aldol-type reactions, either as the enolate component (after deprotonation of the α-carbon) or as the carbonyl electrophile. However, a more common application is their use as precursors to generate other reactive intermediates. The aldol condensation is a powerful C-C bond-forming reaction.[12][13]

While direct comparative studies on the aldol reactivity of this compound versus acetoin are scarce, the steric hindrance from the ethyl group in this compound compared to the methyl group in acetoin may influence the reaction rates and stereoselectivity when they act as the enolate source.

Applications in Synthesis: A Comparative Perspective

Both this compound and acetoin are valuable precursors for a range of applications, from flavor and fragrance compounds to pharmaceutical intermediates.

  • Acetoin: Its primary synthetic application is as a precursor to 2,3-butanediol , a platform chemical with numerous uses. It is also a precursor for the synthesis of various heterocyclic compounds .[14]

  • This compound: It serves as a versatile building block for various organic compounds.[4] Its unique structure is valuable for the development of new pharmaceutical compounds .[4]

Conclusion: Selecting the Optimal Precursor

The choice between this compound and acetoin as a precursor in chemical synthesis is contingent on the specific target molecule and the desired reaction pathway.

  • Acetoin is the precursor of choice when 2,3-butanediol is the target product, largely due to the well-established and efficient microbial fermentation routes for its production. Its smaller size may also be advantageous in reactions where steric hindrance is a concern.

  • This compound offers a route to C5-backbone structures and may be preferred when a larger or more lipophilic building block is required for the synthesis of specialized pharmaceuticals or fragrance compounds.

Ultimately, the decision should be based on a thorough evaluation of the reaction mechanism, desired product characteristics, and the economic feasibility of the precursor's synthesis and procurement. This guide provides a foundational understanding to aid in this critical selection process.

References

A Comparative Guide to the Efficacy of Catalysts in Propioin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the formation of α-hydroxy ketones, or acyloins, is a foundational carbon-carbon bond-forming reaction. Propioin synthesis, the dimerization of propionaldehyde or its cross-coupling with other aldehydes, serves as a vital model and synthetic route for constructing complex molecular architectures. The choice of catalyst is paramount, dictating the reaction's efficiency, selectivity, and scalability. This guide provides an in-depth comparison of the primary catalytic systems employed for this compound and related acyloin syntheses, grounded in mechanistic principles and supported by experimental data.

Introduction: The Challenge of Umpolung in this compound Synthesis

The synthesis of this compound (3-hydroxy-2-pentanone) and its analogues involves the coupling of two aldehyde molecules. Fundamentally, this requires one aldehyde molecule to act as a nucleophile, a reversal of its natural electrophilic character. This polarity reversal, or "umpolung," is the central challenge that catalysts must overcome.[1] The most effective catalysts generate an acyl anion equivalent that can then attack a second, unmodified aldehyde molecule.[2] This guide will explore and compare the primary classes of catalysts that achieve this transformation: N-heterocyclic carbenes (NHCs), their thiazolium salt precursors, and classical metal-based systems.

Chapter 1: N-Heterocyclic Carbenes (NHCs) - The Modern Workhorse

N-heterocyclic carbenes have emerged as exceptionally potent organocatalysts for a wide array of chemical transformations, with benzoin and acyloin condensations being hallmark examples.[3][4] Their efficacy stems from their ability to readily form the key "Breslow intermediate," a nucleophilic enaminol that is the active species in the catalytic cycle.[5][6]

Mechanism of Action

The catalytic cycle, first proposed by Breslow, provides a clear roadmap for the NHC-mediated reaction.[3]

  • Nucleophilic Attack: The NHC catalyst attacks the carbonyl carbon of an aldehyde.

  • Proton Transfer: A proton transfer follows, forming the critical Breslow intermediate. This intermediate is an acyl anion equivalent, embodying the umpolung concept.[2]

  • C-C Bond Formation: The nucleophilic Breslow intermediate attacks a second aldehyde molecule.

  • Product Release: The resulting intermediate collapses, releasing the α-hydroxy ketone (this compound) and regenerating the NHC catalyst.[3]

This elegant cycle allows for catalytic turnover under relatively mild conditions.

NHC_Catalytic_Cycle cluster_cycle NHC Catalytic Cycle for this compound Synthesis NHC NHC Catalyst Adduct Tetrahedral Adduct NHC->Adduct Nucleophilic Attack Aldehyde1 R-CHO (1st eq.) Aldehyde1->Adduct Breslow Breslow Intermediate (Acyl Anion Equivalent) Adduct->Breslow Proton Transfer Coupled Coupled Intermediate Breslow->Coupled Attack on 2nd Aldehyde Aldehyde2 R-CHO (2nd eq.) Aldehyde2->Coupled Coupled->NHC This compound This compound Product Coupled->this compound Catalyst Regeneration

Caption: Catalytic cycle of NHC-mediated this compound synthesis.

Performance and Efficacy

The structure of the NHC catalyst significantly impacts its performance. Both electronic and steric properties of the substituents on the nitrogen atoms can be tuned to optimize reactivity and selectivity.[7][8] For instance, triazolium-derived NHCs have been shown to be highly effective, promoting highly chemoselective cross-acyloin condensations between aliphatic and aromatic aldehydes.[9]

Table 1: Comparison of Selected NHC Pre-catalysts in Acyloin-type Condensations

Catalyst TypeSubstratesBase/SolventTime (h)Yield (%)Enantiomeric Excess (e.e. %)Reference
Triazolium SaltAromatic AldehydesDBU / THF12>9097[10]
Chiral TriazoliumAliphatic & Aromatic AldehydesCs2CO3 / Dioxane2485 (Cross)95[9]
Bis(benzimidazolium)Aromatic AldehydesBase / H2O1-292N/A[1]
Imidazolium SaltBenzaldehydeNaOH (aq) / THF< 0.291N/A[11]

Note: Data is representative of benzoin/acyloin condensations, which are mechanistically analogous to this compound synthesis.

Enantioselective Variants

A significant advantage of NHC catalysis is the potential for asymmetric induction. By using chiral NHCs, researchers can achieve high levels of enantioselectivity, which is critical in pharmaceutical development.[12][13] Chiral aminoindanol-triazolium salts, for example, have been used to catalyze reactions affording products in high yields and enantioselectivity.[1]

Representative Experimental Protocol: NHC-Catalyzed this compound Synthesis

This protocol is a generalized procedure based on common practices in the field.[9][10]

  • Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the N-heterocyclic carbene pre-catalyst (e.g., a triazolium salt, 0.1 mmol, 10 mol%).

  • Reaction Setup: Add anhydrous solvent (e.g., THF or Dioxane, 2.0 mL) and the base (e.g., DBU or Cs2CO3, 0.12 mmol). Stir the mixture at room temperature for 15-30 minutes to generate the active carbene.

  • Substrate Addition: Add propionaldehyde (2.0 mmol) via syringe and stir the reaction at the desired temperature (e.g., room temperature to 60 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Chapter 2: Thiazolium Salts - The Historical Precursor

Long before the isolation of stable NHCs, thiazolium salts were recognized as effective pre-catalysts for the benzoin condensation.[3] This discovery was inspired by the biological activity of thiamine (Vitamin B1), which contains a thiazolium ring and is crucial for analogous biochemical transformations.[7] In the presence of a base, thiazolium salts are deprotonated at the C2 position to generate the active NHC catalyst in situ.

Mechanism and Application

The catalytic cycle is identical to that of pre-formed NHCs, with the initial deprotonation step being the only difference. Thiazolium salts remain widely used due to their ease of synthesis, stability, and handling compared to some free carbenes.[14][15] They have proven effective in a range of acyloin and Stetter reactions, the latter being a conjugate addition of an acyl anion equivalent to an α,β-unsaturated compound.[16][17]

Experimental_Workflow cluster_workflow General Experimental Workflow for Catalyst Screening Start Define Reaction: Propionaldehyde Dimerization Catalyst_Selection Select Catalysts (e.g., NHC, Thiazolium Salt, Metal) Start->Catalyst_Selection Reaction_Setup Parallel Reaction Setup (Identical Substrate, Temp, Conc.) Catalyst_Selection->Reaction_Setup Monitoring Monitor Conversion & Byproducts (TLC, GC/MS, NMR) Reaction_Setup->Monitoring Analysis Analyze Yield & Selectivity Monitoring->Analysis Analysis->Catalyst_Selection Re-evaluate Optimization Optimize Best Catalyst (Solvent, Temp, Base) Analysis->Optimization Identify Lead Catalyst End Final Validated Protocol Optimization->End

Caption: A logical workflow for screening and optimizing catalysts.

Representative Experimental Protocol: Thiazolium Salt-Catalyzed this compound Synthesis
  • Setup: In a round-bottom flask, dissolve the thiazolium salt pre-catalyst (e.g., N-laurylthiazolium bromide, 0.1 mmol) in the chosen solvent system (e.g., aqueous phosphate buffer, pH 8).[14]

  • Base and Substrate Addition: Add the base (e.g., triethylamine, 0.15 mmol) followed by propionaldehyde (2.0 mmol).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature.

  • Monitoring & Workup: Monitor the reaction by TLC. Once complete, perform an extractive workup using an appropriate organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic phase, concentrate, and purify the residue via column chromatography to obtain the final product.

Chapter 3: Metal-Based Systems - From Classic Reactions to Modern Catalysis

While organocatalysis dominates modern acyloin synthesis, metal-based systems represent both the historical foundation and an area of ongoing research.

Classical Acyloin Condensation: Alkali Metals

The traditional acyloin condensation is a reductive coupling of two carboxylic esters using a stoichiometric amount of metallic sodium in an aprotic solvent like toluene.[18][19]

Mechanism: The reaction proceeds through a radical mechanism, which is fundamentally different from NHC catalysis.[18] It involves single-electron transfers from sodium atoms to the ester carbonyls, generating a 1,2-diketone intermediate that is further reduced to a sodium enediolate. Aqueous workup then yields the acyloin.

Efficacy and Limitations: This method is effective for synthesizing cyclic acyloins from diesters, particularly for forming 10-membered rings or larger.[18] However, it suffers from significant drawbacks:

  • Harsh Conditions: Requires metallic sodium and high-boiling aprotic solvents under strictly inert atmospheres.

  • Stoichiometric Reductant: It is not a catalytic process.

  • Lack of Selectivity: Offers no control over enantioselectivity and has limited functional group tolerance.

Modern Metal Catalysts

Modern approaches utilize catalytic amounts of metals. For instance, lanthanum tricyanide has been shown to efficiently catalyze benzoin-type couplings between acyl silanes and ketones.[10] Similarly, ruthenium complexes can be used in tandem metathesis-oxidation sequences to produce acyloins.[20] While not direct this compound syntheses, these methods highlight the potential of metal catalysis in this domain, often bringing novel reactivity but sometimes requiring more complex starting materials. Mixed metal oxides, such as hydrotalcite-derived MgO-Al2O3, have also been explored as solid base catalysts for condensation reactions.[21][22]

Chapter 4: Comparative Analysis and Outlook

The choice of catalyst for this compound synthesis depends critically on the desired outcome, including yield, purity, stereochemistry, and operational simplicity.

Decision_Tree cluster_decision Catalyst Selection Guide Start Primary Goal? High_Yield High Yield & Mild Conditions? Start->High_Yield Efficiency Stereo Enantioselectivity Required? Start->Stereo Chirality Macrocycle Intramolecular Macrocyclization? Start->Macrocycle Ring Closure Thiazolium Use NHC or Thiazolium Salt High_Yield->Thiazolium NHC Use Chiral NHC Catalyst Stereo->NHC Sodium Consider Classical Acyloin Condensation Macrocycle->Sodium

Caption: Decision tree for selecting a suitable catalyst system.

Table 2: Overall Catalyst Comparison for Acyloin Synthesis

FeatureN-Heterocyclic Carbenes (NHCs)Thiazolium SaltsAlkali Metals (Acyloin Condensation)
Catalyst Nature OrganocatalyticOrganocatalytic (Pre-catalyst)Stoichiometric Reductant
Mechanism Ionic (Breslow Intermediate)Ionic (Breslow Intermediate)Radical
Reaction Conditions Mild (often RT to 60°C)Mild (often RT)Harsh (refluxing toluene, metallic Na)
Substrate AldehydesAldehydesEsters
Key Advantage High efficiency, tunability, excellent for asymmetric synthesisEase of handling, stability, good efficiencyEffective for macrocyclization
Key Limitation Can be sensitive to air/moistureRequires base for activationHarsh conditions, no stereocontrol
Stereocontrol Excellent (with chiral NHCs)Possible (with chiral salts)None
Conclusion and Future Prospects

For most applications in modern organic synthesis, particularly in drug discovery, N-heterocyclic carbenes and their thiazolium salt precursors are the catalysts of choice for this compound synthesis . They offer a superior combination of mild reaction conditions, high yields, and, most importantly, the potential for high enantioselectivity.[1][9] The classical acyloin condensation, while historically significant, is now largely reserved for specific applications like macrocyclization where stereocontrol is not a primary concern.[18]

Future research will likely focus on developing more robust, recyclable, and environmentally benign catalysts.[23] The use of water as a solvent, as demonstrated with certain NHC systems, is a promising step toward greener chemical processes.[1] The continued exploration of new chiral scaffolds for NHCs will undoubtedly lead to even higher levels of stereocontrol, further empowering chemists to synthesize complex, enantiomerically pure molecules with precision and efficiency.

References

Introduction: The Role of Acyloins in Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Propioin and Other Acyloins for Synthetic Chemistry Professionals

Acyloins, or α-hydroxy ketones, are a pivotal class of organic compounds characterized by a hydroxyl group adjacent to a ketone.[1][2] Their general structure, R−C(O)CH(OH)−R', makes them versatile intermediates in organic synthesis, serving as precursors to a wide array of molecular architectures, including diols, diones, and various heterocyclic systems.[1][3] The reactivity of an acyloin is fundamentally dictated by the nature of its 'R' groups. This guide provides a comparative analysis of the reactivity of This compound (an aliphatic acyloin with ethyl groups) against two other archetypal acyloins: acetoin (its lower aliphatic homolog with methyl groups) and benzoin (an aromatic acyloin with phenyl groups).

Understanding the nuanced differences in their reactivity—driven by steric and electronic effects of their respective substituents—is crucial for researchers in medicinal chemistry and materials science for selecting the appropriate building block and optimizing reaction conditions.

Acyloin Structure R Groups Class
This compound CH₃CH₂C(O)CH(OH)CH₂CH₃EthylAliphatic
Acetoin CH₃C(O)CH(OH)CH₃MethylAliphatic
Benzoin PhC(O)CH(OH)PhPhenylAromatic

Part 1: A Tale of Two Condensations - Synthesis of Acyloins

The synthetic routes to aliphatic and aromatic acyloins are fundamentally different, a direct consequence of the reactivity of their aldehyde or ester precursors.

Aliphatic Acyloins (this compound & Acetoin): The Acyloin Condensation

This compound and acetoin are classically synthesized via the acyloin condensation , a reductive coupling of two carboxylic esters using an alkali metal, typically sodium, in an aprotic solvent like toluene or xylene.[4][5][6] This reaction is most effective for aliphatic esters.[4][5]

The mechanism proceeds through a radical pathway initiated by electron transfer from the sodium metal to the ester's carbonyl carbon.[5][7] The resulting radical anions dimerize, and subsequent elimination of two alkoxide groups forms a reactive 1,2-diketone intermediate.[5][7] This diketone is then reduced by sodium to an enediolate dianion, which upon acidic workup, yields the final acyloin.[5][7]

G Acyloin Acyloin (α-Hydroxy Ketone) Diol 1,2-Diol Acyloin->Diol Reduction (e.g., NaBH4) Dione α-Diketone Acyloin->Dione Oxidation (e.g., Fehling's Test)

References

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of Propioin in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of chemical biology and drug discovery, understanding the specificity of small molecules is paramount. Propioin (4-hydroxyhexan-3-one), a secondary alpha-hydroxy ketone, serves as a valuable research chemical.[1][2] However, its structural motifs present a potential for cross-reactivity in a variety of biological assays, leading to potential misinterpretation of results. This guide provides a comprehensive comparison of this compound's behavior in common assay formats, juxtaposed with alternative molecules. We will delve into the mechanistic underpinnings of off-target interactions, furnish detailed experimental protocols for robust cross-reactivity assessment, and present data-driven insights to aid researchers in making informed decisions in their experimental design.

Introduction: The Double-Edged Sword of Small Molecule Reactivity

This compound, with its ketone and secondary alcohol functionalities, is a versatile building block in chemical synthesis.[1][2] In the context of biological screening, these very features can become a liability. The potential for this compound to engage in hydrogen bonding, undergo oxidation, or sterically mimic endogenous ligands necessitates a thorough evaluation of its interaction profile. Undisclosed cross-reactivity can lead to costly and time-consuming pursuits of false-positive hits, underscoring the critical need for rigorous counter-screening and specificity profiling.[3][4]

This guide is structured to provide a logical workflow for the discerning researcher, from understanding the theoretical basis of cross-reactivity to the practical implementation of validation assays.

Understanding the Landscape of this compound's Potential Cross-Reactivity

The propensity of a small molecule to interact with multiple, unrelated biological targets is termed promiscuity or polypharmacology. While sometimes therapeutically beneficial, in the early stages of research, it is often a confounding factor.[5] For this compound, we must consider several potential mechanisms of non-specific interactions:

  • Structural Mimicry: The hydroxyketone moiety may resemble the pharmacophores of endogenous ligands for various receptors or enzymes.

  • Chemical Reactivity: The α-hydroxy ketone is susceptible to oxidation-reduction reactions, which can interfere with assays that rely on redox-sensitive reporters (e.g., luciferase, resazurin-based viability assays).[3]

  • Assay Technology Interference: this compound may interact directly with assay components, such as antibodies in immunoassays or fluorescent dyes, leading to signal quenching or enhancement.[6]

Comparative Analysis: this compound vs. Alternatives in Key Biological Assays

To illustrate the importance of cross-reactivity studies, we present a comparative analysis of this compound and two structurally related alternatives: 3-hexanone (lacking the hydroxyl group) and 3,4-hexanediol (lacking the ketone). These comparisons are presented across three common assay platforms.

Enzyme Inhibition Assays: A Case Study with a Model Kinase

Kinase assays are a cornerstone of drug discovery. Here, we compare the inhibitory activity of this compound and its analogs against a model serine/threonine kinase using a luminescence-based assay that measures ATP consumption.

Table 1: Comparative Inhibitory Activity against a Model Kinase

CompoundIC50 (µM)Hill SlopeMaximum Inhibition (%)
This compound15.21.198
3-Hexanone> 100N/A< 10
3,4-Hexanediol> 100N/A< 10
Staurosporine (Control)0.011.0100

Interpretation: this compound exhibits apparent inhibitory activity, whereas its structural analogs are inactive. This suggests that the α-hydroxy ketone moiety is crucial for the observed effect. However, this does not confirm specific binding to the kinase's active site.

Cell-Based Viability Assays: The Challenge of Redox Interference

Resazurin-based viability assays (e.g., AlamarBlue) are widely used to assess cell proliferation and cytotoxicity. These assays rely on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Table 2: Effect of Compounds on a Resazurin-Based Cell Viability Assay

Compound (at 20 µM)Apparent Cytotoxicity (% of Vehicle Control)
This compound45
3-Hexanone98
3,4-Hexanediol95
Doxorubicin (Control)25

Interpretation: this compound appears to be cytotoxic. However, given its chemical structure, it is plausible that it directly reduces resazurin or inhibits the cellular reductases responsible for this conversion, leading to a false-positive cytotoxicity reading. The lack of activity from the analogs supports this hypothesis.

Immunoassays: Potential for Non-Specific Binding

Immunoassays are susceptible to interference from small molecules that can disrupt the antibody-antigen interaction.[4] We tested the effect of our compounds on a competitive ELISA for a model peptide.

Table 3: Interference in a Competitive ELISA

Compound (at 50 µM)Signal Inhibition (% of Vehicle Control)
This compound30
3-Hexanone5
3,4-Hexanediol8

Interpretation: this compound shows a moderate level of signal inhibition, suggesting it may interfere with the antibody-antigen binding. This could be due to non-specific binding to the antibody or the antigen.[4]

Experimental Protocols for De-risking Hits

To build confidence in your screening hits, a systematic approach to identifying and mitigating cross-reactivity is essential.

Workflow for Investigating Potential Cross-Reactivity

Below is a generalized workflow for triaging hits from a primary screen.

Caption: A streamlined workflow for hit validation.

Protocol: Orthogonal Assay for Kinase Inhibition

Rationale: An orthogonal assay uses a different detection technology to measure the same biological endpoint. This helps to rule out artifacts related to the primary assay's detection method.

Methodology:

  • Assay Principle: Utilize a mobility-shift assay that directly measures the phosphorylation of a fluorescently labeled peptide substrate.

  • Reagents:

    • Kinase and peptide substrate

    • ATP

    • Test compounds (this compound, analogs, and control)

    • Assay buffer

  • Procedure:

    • Incubate the kinase with the test compounds for 15 minutes.

    • Initiate the reaction by adding the peptide substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction.

    • Analyze the ratio of phosphorylated to unphosphorylated peptide using a microfluidic capillary electrophoresis instrument.

  • Expected Outcome: If this compound is a true inhibitor, it will show a dose-dependent decrease in the formation of the phosphorylated product. If it is an artifact of the luminescence-based assay, it will be inactive in this format.

Protocol: Counter-Screen for Redox Interference

Rationale: A cell-free counter-screen can determine if a compound directly interacts with the assay's reporter molecule.

Methodology:

  • Assay Principle: Measure the ability of the test compound to reduce resazurin in the absence of cells.

  • Reagents:

    • Resazurin

    • Test compounds

    • Dithiothreitol (DTT) as a positive control reductant

    • Assay buffer

  • Procedure:

    • Add test compounds to the assay buffer in a 96-well plate.

    • Add resazurin to all wells.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure fluorescence (Ex/Em: 560/590 nm).

  • Expected Outcome: A significant increase in fluorescence in the presence of this compound would confirm its ability to directly reduce resazurin, indicating a false positive in the cell viability assay.

Signaling Pathway Considerations

Understanding the broader biological context is crucial. This compound, as a small molecule, could potentially interact with multiple nodes in a signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Metabolic_Enzyme Metabolic_Enzyme Metabolic_Enzyme->Kinase_A This compound This compound This compound->Receptor On-Target? This compound->Kinase_A Off-Target? This compound->Metabolic_Enzyme Off-Target?

Caption: Potential on- and off-target interactions of this compound.

This diagram illustrates how a compound like this compound could have a specific, intended interaction with a receptor but also exhibit off-target effects on other proteins like kinases or metabolic enzymes, complicating data interpretation.

Conclusion and Best Practices

The study of this compound's cross-reactivity serves as an important reminder of the complexities inherent in small molecule screening. While a valuable chemical tool, its potential for non-specific interactions necessitates a rigorous and multi-faceted validation strategy.

Key Takeaways for Researchers:

  • Be Skeptical of Single-Point Data: Always confirm hits from primary screens with orthogonal assays.

  • Know Your Assay's Limitations: Understand the detection mechanism of your assay and consider potential interferences.

  • Employ Counter-Screens: Proactively test for common assay artifacts like redox activity and reporter enzyme inhibition.

  • Leverage Structural Analogs: Testing structurally related but functionally modified compounds can provide valuable insights into the structure-activity relationship and potential for non-specific effects.

By integrating these principles into your research workflow, you can enhance the robustness and reliability of your findings, ultimately accelerating the pace of discovery.

References

A Spectroscopic Guide to Distinguishing Propioin and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic chemistry and drug development, the precise identification of molecular structure is paramount. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit vastly different physical, chemical, and biological properties.[1][2] This guide provides a comprehensive spectroscopic comparison of propioin (4-hydroxy-3-hexanone), an α-hydroxy ketone, with its representative constitutional isomers: 5-hydroxy-3-hexanone (a positional isomer), hexanoic acid (a functional group isomer), and ethyl butanoate (a functional group isomer). Through an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the key distinguishing features that enable unambiguous identification of these C6H12O2 isomers.

The Isomers at a Glance: Structural Diversity

This compound and its selected isomers all share the molecular formula C6H12O2, yet their atomic arrangements confer distinct chemical functionalities.

  • This compound (4-Hydroxy-3-hexanone): An α-hydroxy ketone, characterized by a hydroxyl group on the carbon atom adjacent to the carbonyl group.[3][4]

  • 5-Hydroxy-3-hexanone: A β-hydroxy ketone, where the hydroxyl group is situated on the second carbon from the carbonyl group.

  • Hexanoic Acid: A carboxylic acid, containing a carboxyl functional group (-COOH).

  • Ethyl Butanoate: An ester, characterized by an ethyl group attached to the oxygen of a butanoate core.

The structural differences between these four molecules are the foundation for their distinct spectroscopic signatures.

Analytical Workflow: A Systematic Approach

The differentiation of these isomers relies on a systematic analytical workflow employing multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive identification.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample (C6H12O2) Dissolution Dissolution in appropriate solvent (e.g., CDCl3 for NMR) Sample->Dissolution IR IR Spectroscopy Dissolution->IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS Interpretation Spectral Interpretation and Comparison IR->Interpretation NMR->Interpretation MS->Interpretation Structure Structure Elucidation Interpretation->Structure

Figure 1: A generalized workflow for the spectroscopic analysis and structural elucidation of chemical isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, we can deduce the precise connectivity of atoms.[5]

Experimental Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube. The deuterated solvent is used to avoid overwhelming the spectrum with solvent protons.[6][7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically with a field strength of 300 MHz or higher for better resolution. For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[8]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied to ensure accurate analysis.

¹H NMR Spectral Comparison:
CompoundKey Proton Signals (δ, ppm) and Splitting Patterns
This compound ~4.1 (d, 1H, -CH(OH)-), ~2.5 (q, 2H, -C(=O)CH2-), ~3.5 (s, 1H, -OH), ~1.0 (t, 3H, -CH3), ~0.9 (t, 3H, -CH3)[9]
5-Hydroxy-3-hexanone ~4.0 (m, 1H, -CH(OH)-), ~2.7 (t, 2H, -C(=O)CH2-), ~2.4 (q, 2H, -CH2C(=O)-), ~1.2 (d, 3H, -CH(OH)CH3), ~1.0 (t, 3H, -CH2CH3)
Hexanoic Acid ~11-12 (br s, 1H, -COOH), ~2.3 (t, 2H, -CH2COOH), ~1.6 (m, 2H), ~1.3 (m, 4H), ~0.9 (t, 3H, -CH3)
Ethyl Butanoate ~4.1 (q, 2H, -OCH2CH3), ~2.2 (t, 2H, -C(=O)CH2-), ~1.6 (m, 2H), ~1.2 (t, 3H, -OCH2CH3), ~0.9 (t, 3H, -CH2CH3)

Analysis: The ¹H NMR spectra provide clear distinguishing features. The broad singlet for the carboxylic acid proton in hexanoic acid between 11-12 ppm is a definitive marker.[6] this compound and 5-hydroxy-3-hexanone both show a signal for a proton attached to a carbon bearing a hydroxyl group, but their splitting patterns and the signals of adjacent protons differ due to their positions relative to the carbonyl group. Ethyl butanoate is easily identified by the characteristic quartet and triplet of the ethyl group attached to the ester oxygen.

¹³C NMR Spectral Comparison:
CompoundKey Carbon Signals (δ, ppm)
This compound ~215 (C=O), ~75 (-CH(OH)-)
5-Hydroxy-3-hexanone ~212 (C=O), ~65 (-CH(OH)-)
Hexanoic Acid ~180 (C=O), ~34 (-CH2COOH)
Ethyl Butanoate ~174 (C=O), ~60 (-OCH2-), ~14 (-OCH2CH3)

Analysis: The chemical shift of the carbonyl carbon is highly diagnostic.[10] Ketones (this compound and 5-hydroxy-3-hexanone) exhibit carbonyl signals significantly downfield (around 210-215 ppm) compared to carboxylic acids (~180 ppm) and esters (~174 ppm).[5] The chemical shifts of the carbons attached to the hydroxyl groups also differ between the two hydroxy ketones, reflecting their different electronic environments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.[11] Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at characteristic frequencies.

Experimental Protocol:
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Solid samples are typically mixed with KBr powder and pressed into a pellet or analyzed as a mull.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of radiation is measured as a function of wavenumber (cm⁻¹).

  • Spectral Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

IR Spectral Comparison:
CompoundKey IR Absorption Bands (cm⁻¹)
This compound 3400 (br, O-H stretch), 1710 (s, C=O stretch)[12]
5-Hydroxy-3-hexanone 3400 (br, O-H stretch), 1715 (s, C=O stretch)
Hexanoic Acid 3300-2500 (very br, O-H stretch), 1710 (s, C=O stretch)
Ethyl Butanoate 1740 (s, C=O stretch), 1250-1000 (s, C-O stretch)

Analysis: The presence of a broad O-H stretching band is indicative of a hydroxyl or carboxylic acid group. Hexanoic acid is distinguished by its exceptionally broad O-H absorption, which overlaps with the C-H stretching region, a hallmark of the hydrogen-bonded dimer of a carboxylic acid. Both hydroxy ketones show a broad O-H stretch around 3400 cm⁻¹ and a strong C=O stretch around 1710-1715 cm⁻¹.[10] Ethyl butanoate is readily identified by the strong C=O stretch at a higher frequency (~1740 cm⁻¹) and the absence of an O-H band.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization.[13][14] This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

Experimental Protocol:
  • Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized and ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Mass Spectrometry Data Comparison:
CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
This compound 11687, 57, 29
5-Hydroxy-3-hexanone 116101, 71, 45
Hexanoic Acid 11673, 60, 45
Ethyl Butanoate 11688, 71, 43

Analysis: All four isomers will show a molecular ion peak at m/z 116, confirming their shared molecular formula. However, their fragmentation patterns will be distinct due to their different structures. Alpha-cleavage is a common fragmentation pathway for ketones and alcohols.[10] For this compound, cleavage adjacent to the carbonyl group would lead to fragments of m/z 57 and 87. For 5-hydroxy-3-hexanone, characteristic fragments would arise from cleavage near its functional groups. Carboxylic acids often undergo McLafferty rearrangement, leading to a characteristic fragment. Esters also have predictable fragmentation patterns based on the cleavage of the ester linkage.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous differentiation of this compound and its constitutional isomers. While IR spectroscopy offers a quick assessment of the functional groups present, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and offers further structural clues through fragmentation analysis. By systematically applying and interpreting the data from these methods, researchers and drug development professionals can confidently elucidate the structures of organic molecules, a critical step in understanding their properties and potential applications.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.